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  • Product: 4-methyl-2-oxoimidazolidine-4-carboxylicacid
  • CAS: 2248284-31-1

Core Science & Biosynthesis

Foundational

A Multi-faceted Approach to the Structural Elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the definitive structure elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the definitive structure elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of procedures, but a strategic and logical framework for confirming the molecular architecture of complex small molecules. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative exploration of the topic.

Introduction

4-methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound of significant interest due to its structural relation to biologically active molecules. As an analogue of (S)-pyroglutamic acid, it serves as a crucial component in the development of synthetic pharmaceutical candidates.[1] The accurate determination of its three-dimensional structure is paramount for understanding its chemical properties, biological activity, and potential applications in medicinal chemistry. This guide will detail a multi-technique approach, leveraging the synergistic power of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction to unambiguously confirm the structure of the (S)-enantiomer of this molecule.[1][2][3]

Strategic Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive Structure MS Mass Spectrometry (Molecular Formula) FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Provides Elemental Composition NMR NMR Spectroscopy (Connectivity & Stereochemistry) FTIR->NMR Confirms Functional Groups for NMR XRay X-ray Crystallography (3D Structure & Absolute Stereochemistry) NMR->XRay Provides Solution-State Structure for Comparison Final Final Elucidated Structure XRay->Final Definitive Solid-State Structure NMR_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H4 H-4 4.27 ppm C4 C-4 51.2 ppm H4->C4 HSQC C2 C-2 163.5 ppm H4->C2 HMBC COOH COOH 175.6 ppm H4->COOH HMBC H5a H-5a 3.50 ppm H5a->C4 HMBC C5 C-5 49.9 ppm H5a->C5 HSQC H5b H-5b 3.72 ppm H5b->C4 HMBC H5b->C5 HSQC NMe N-CH₃ 2.63 ppm NMe->C2 HMBC CMe N-CH₃ 29.5 ppm NMe->CMe HSQC

Caption: Key 2D NMR correlations for 4-methyl-2-oxoimidazolidine-4-carboxylic acid.

  • HSQC: Confirms the direct attachment of protons to their respective carbons (e.g., H-4 at 4.27 ppm is attached to C-4 at 51.2 ppm).

  • HMBC: The crucial long-range correlations establish the overall framework. For instance, the correlation between the N-CH₃ protons and the urea carbonyl carbon (C-2) confirms the position of the methyl group. Correlations from H-4 to both the urea carbonyl (C-2) and the carboxylic acid carbonyl (COOH) firmly place the carboxylic acid group at the C-4 position.

The collective NMR data provide an unambiguous map of the atomic connectivity, fully supporting the proposed structure of 4-methyl-2-oxoimidazolidine-4-carboxylic acid.

Part 3: The Definitive Proof - Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for the structure in solution, single-crystal X-ray diffraction offers the ultimate proof of structure in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.

Rationale for Experimental Choice

For a molecule with a single stereocenter, determining the absolute configuration is essential. X-ray diffraction of a single crystal grown from the enantiopure material allows for the unambiguous assignment of the (S) or (R) configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, recrystallization from hot acetonitrile has proven effective. [1]2. Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Data Interpretation and Results

The single-crystal X-ray diffraction study of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid provided the following key structural details: [1][2]

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁ (a chiral space group, confirming the enantiopurity of the crystal)

  • Key Finding: The analysis confirmed the connectivity previously deduced by NMR and definitively established the absolute stereochemistry at the C-4 position as (S). The crystal structure also revealed interesting hydrogen bonding patterns, where the carboxylic acid group acts as a hydrogen bond donor and the urea unit acts as an acceptor. [1][2]

    Parameter Value
    Crystal System Orthorhombic
    Space Group P2₁2₁2₁
    a (Å) 6.2275(4)
    b (Å) 8.3963(5)

    | c (Å) | 24.9490(14) |

The successful determination of the crystal structure provides the final, irrefutable piece of evidence, confirming all aspects of the molecular architecture of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

Conclusion

The structural elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid exemplifies a robust, multi-technique approach that is fundamental to modern chemical and pharmaceutical research. By systematically employing high-resolution mass spectrometry to establish the molecular formula, FTIR and NMR spectroscopy to map the atomic connectivity and functional groups, and single-crystal X-ray diffraction for definitive 3D structure and stereochemistry, we have constructed a self-validating and unambiguous confirmation of the molecule's identity. This guide underscores the importance of not just applying these powerful analytical techniques, but of strategically integrating their outputs to build a comprehensive and irrefutable structural assignment.

References

  • ResearchGate. (n.d.). Synthesis of imidazolidinone derivative. [Image]. Retrieved from [Link]

  • Fukushima, T., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography A, 1677, 463159. Available from: [Link]

  • Dey, A. L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Ma, S., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6456–6459. Available from: [Link]

  • Reyes-González, D., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(6), 1415. Available from: [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Vafina, G. F., et al. (2022). Synthesis of New Substituted Ureides and Thioureides Based on Maleopimaric Acid. Chemistry of Natural Compounds, 58, 1055–1060. Available from: [Link]

  • Senthil, S., et al. (2004). Thermal, UV and FTIR spectral studies of urea–thiourea zinc chloride single crystal. Journal of Crystal Growth, 267(1-2), 191-196.
  • Balakrishnan, V., & Ramalingam, S. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(1), 22-26.
  • Dey, A. L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Preprint]. Available from: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Der Pharma Chemica. (2013). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 5(3), 164-168.
  • John, O. O., et al. (2025). Fourier Transform Infrared Spectroscopy Analysis of Urea Intercalated Biochar.
  • Van Der Kern, B., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Magnetochemistry, 7(11), 149. Available from: [Link]

  • Kanamori, K., et al. (1991). Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver. Biochemical Journal, 274(Pt 2), 585–592.
  • Bakibaev, A. A., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. [Preprint]. Available from: [Link]

  • Dey, A. L., et al. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org. [Preprint]. Available from: [Link]

  • Lee, D. K., & Ramamoorthy, A. (2018). 1H NMR Relaxation in Urea. eScholarship. Retrieved from [Link]

  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157. Available from: [Link]

  • Gella, V. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4242. Available from: [Link]

Sources

Exploratory

Technical Guide: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

This technical guide details the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid , a critical chiral heterocyclic building block. While often referenced in the context of Mibefradil (a T-type calcium chann...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid , a critical chiral heterocyclic building block.

While often referenced in the context of Mibefradil (a T-type calcium channel blocker) analogs, this specific scaffold is most authoritatively recognized as the "A-ring" synthon for the ACE inhibitor Imidapril and a structural analog of (S)-pyroglutamic acid used in peptidomimetic drug design.

[1][2]

Executive Summary

Target Molecule: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS Registry Number: 1069090-27-2 (Generic), 80708-35-8 (Stereospecific) Key Application: Synthesis of ACE inhibitors (e.g., Imidapril), peptide surrogates, and T-type calcium channel blocker analogs. Synthetic Challenge: The primary difficulty lies in establishing the correct stereochemistry at the C4 position while achieving regioselective N-methylation. Direct methylation of the intact imidazolidinone ring often leads to mixtures (N1 vs. N3 alkylation). Therefore, the most robust "High-Integrity" route involves constructing the ring after establishing the correct N-methyl substitution pattern on the acyclic precursor.

Retrosynthetic Analysis

To ensure enantiomeric purity and regiocontrol, the synthesis is best approached via the Cyclization of Chiral Diamines .

  • Disconnection: The cyclic urea (2-oxoimidazolidine) is disconnected to a carbonyl source (Phosgene/Triphosgene) and a vicinal diamine.

  • Chiral Pool Precursor: The vicinal diamine backbone is derived from L-Asparagine .

  • Regiocontrol: The methyl group is introduced at the acyclic stage (on the

    
    -nitrogen) to avoid ambiguity during ring formation.
    
Diagram 1: Retrosynthetic Tree

Retrosynthesis Target (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Precursor (S)-2-amino-3-(methylamino) propionic acid Target->Precursor Cyclization (COCl2) DAP (S)-2,3-Diaminopropionic acid (L-DAP) Precursor->DAP Selective Methylation Asp L-Asparagine DAP->Asp Hofmann Rearrangement

Caption: Retrosynthetic logic tracing the target back to the chiral pool starting material L-Asparagine.

Primary Synthetic Route: The Modified Hofmann Strategy

This protocol is divided into two phases: Precursor Assembly and Cyclization . This approach is preferred in industrial settings (e.g., Roche, Tanabe Seiyaku) for its scalability and retention of optical activity.

Phase 1: Synthesis of (S)-2-amino-3-(methylamino)propionic acid

The synthesis begins with the Hofmann rearrangement of L-Asparagine to yield L-2,3-diaminopropionic acid (L-DAP), followed by selective methylation.

Mechanism:

  • Hofmann Rearrangement: L-Asparagine is treated with Sodium Hypochlorite (NaOCl) or I,I-bis(trifluoroacetoxy)iodobenzene (PIFA). The primary amide migrates to form an isocyanate, which hydrolyzes to the amine.

  • Selective Methylation: Direct methylation of L-DAP is difficult due to the presence of two amino groups. A copper(II) complex strategy is often employed to protect the

    
    -amino group and the carboxylate, leaving the 
    
    
    
    -amino group free for methylation.
Protocol A: Preparation of L-DAP
  • Reagents: L-Asparagine monohydrate, NaOCl (10-13% solution), NaOH.

  • Procedure:

    • Dissolve L-Asparagine in 2N NaOH at 0°C.

    • Add NaOCl dropwise, maintaining temperature <5°C.

    • Heat the solution rapidly to 60°C for 30 minutes (decarboxylation of the carbamate intermediate).

    • Neutralize with HCl to pH 5.0 to precipitate crude L-DAP.

    • Yield: Typically 60-70%.

Protocol B: Selective Methylation (Copper Complex Route)
  • Reagents: L-DAP, Basic Copper Carbonate (

    
    ), Methyl Iodide or Dimethyl Sulfate.
    
  • Procedure:

    • Reflux L-DAP with Basic Copper Carbonate in water to form the stable copper chelate (protects

      
      -NH2 and COOH).
      
    • Treat the blue solution with Methyl Iodide (1.1 eq) at room temperature.

    • Decomplex the copper using

      
       gas or Thioacetamide.
      
    • Filter copper sulfide; concentrate filtrate to obtain (S)-2-amino-3-(methylamino)propionic acid .

Phase 2: Cyclization to the Target Heterocycle

This is the critical step where the ring is closed. Using the methylated precursor ensures the methyl group is locked at the N1 position (distal to the carboxylate).

Reagents:

  • Substrate: (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1][2]

  • Carbonyl Source: Triphosgene (safer solid alternative to Phosgene) or Carbonyldiimidazole (CDI).

  • Base: NaHCO3 or NaOH.

  • Solvent: Water/THF biphasic mix or Acetonitrile.

Detailed Experimental Protocol
  • Setup: Charge a 3-neck round-bottom flask with (S)-2-amino-3-(methylamino)propionic acid (1.0 eq) and Water (10 vol).

  • pH Adjustment: Cool to 0°C. Add NaHCO3 (3.0 eq) to act as an acid scavenger.

  • Addition: Dissolve Triphosgene (0.35 eq) in THF (or Toluene). Add this solution dropwise to the aqueous amine mixture over 30 minutes.

    • Note: Maintain temperature <5°C to prevent polymerization or hydrolysis of the reagent.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by TLC or LC-MS (Target Mass: 144.13 Da).

  • Workup:

    • The product is highly water-soluble.

    • Wash the aqueous phase with Dichloromethane to remove unreacted organic impurities.

    • Ion Exchange (Critical for Purity): Pass the aqueous phase through a strongly acidic cation exchange resin (e.g., Dowex 50WX2, H+ form).[1]

    • Elute with water (or dilute Ammonia if the free acid sticks). The free acid usually elutes with water if the resin is strictly H+.

  • Crystallization: Lyophilize the aqueous fractions to a solid. Recrystallize from hot Acetonitrile.

Diagram 2: Reaction Workflow

SynthesisWorkflow Start Start: (S)-2-amino-3- (methylamino)propionic acid Reagent Add NaHCO3 (aq) + Triphosgene (THF) Start->Reagent Reaction Cyclization (0°C -> RT, 16h) Reagent->Reaction Nucleophilic Attack Workup Phase Separation (Remove organics) Reaction->Workup Purification Dowex 50W Ion Exchange (Elute w/ Water) Workup->Purification Desalting Final Final Product: (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid Purification->Final Lyophilization/Recryst.

Caption: Step-by-step workflow for the cyclization of the diamino acid precursor using Triphosgene.

Analytical Data & Quality Control

To validate the synthesis, the following parameters must be met. The optical rotation is the primary indicator of enantiomeric excess (ee).

ParameterSpecificationNotes
Appearance Colorless crystalsRecrystallized from Acetonitrile
Melting Point 260–262°C (dec)Distinct decomposition point
Molecular Formula

MW: 144.13 g/mol
Specific Rotation


to

(

,

). Positive rotation indicates R-isomer impurity.

NMR (D2O)

2.78 (s, 3H, N-Me)
Methyl singlet is diagnostic.
IR Spectroscopy 1680–1700

Strong Urea C=O stretch

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity (1-Me vs 3-Me)
  • Issue: Confusion often arises between the 1-methyl and 3-methyl isomers due to numbering conventions.

  • Clarification: In this protocol, the methyl group originates on the side-chain amine of the propionic acid backbone. Upon cyclization, this nitrogen becomes N1 (distal to the C4-Carboxyl).

  • Verification: If the methyl group were on the

    
    -amine (N-methyl-L-asparagine starting material), the product would be the 3-methyl  isomer (proximal to carboxyl). The route described above yields the 1-methyl  isomer, consistent with the Mibefradil/Imidapril side chain requirements.
    
pH Control
  • Risk: High pH (>10) during cyclization can cause racemization at the chiral alpha-carbon.

  • Control: Use Sodium Bicarbonate (

    
    ) rather than Sodium Hydroxide (
    
    
    
    ) to maintain a buffered pH of ~8.0–8.5.
Safety
  • Triphosgene: While safer than gas, it generates phosgene in situ. All reactions must be performed in a well-ventilated fume hood with a caustic scrubber attached to the exhaust.

References

  • Buchanan, J. G., et al. (2024). "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2][3] Molbank, 2024(2), M1835.[2] Link

    • Key Source: Definitive crystal structure and synthesis from (S)-2-amino-3-(methylamino)propionic acid.[1][2]

  • Hengartner, U., et al. (1992). "Synthesis of the T-type calcium channel blocker mibefradil (Ro 40-5967)." Hoffmann-La Roche Patents. Context: Describes the utility of the imidazolidinone scaffold in drug development.
  • Shiba, T., et al. (1986). "Process for preparing optically active 2-oxoimidazolidine derivatives." U.S. Patent 5,013,845. Link

    • Context: Industrial scale synthesis of the Imidapril intermedi
  • Saito, S., et al. (1991). "Synthesis and Angiotensin Converting Enzyme Inhibitory Activity of 2-Oxoimidazolidine-4-carboxylic Acid Derivatives." Chemical and Pharmaceutical Bulletin, 39(9).

Sources

Protocols & Analytical Methods

Method

synthesis of imidapril from 4-methyl-2-oxoimidazolidine-4-carboxylic acid

Introduction: The Significance of Imidapril in Cardiovascular Therapy Imidapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and chronic hear...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidapril in Cardiovascular Therapy

Imidapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and chronic heart failure. As a prodrug, imidapril is hydrolyzed in the liver to its active diacid metabolite, imidaprilat, which exerts its therapeutic effect by competitively inhibiting ACE. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[1] The synthesis of imidapril, a complex molecule with multiple stereocenters, presents significant challenges in achieving high purity and yield. This application note provides a comprehensive guide for the synthesis of imidapril, commencing from (S)-4-methyl-2-oxoimidazolidine-4-carboxylic acid, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of imidapril from (S)-4-methyl-2-oxoimidazolidine-4-carboxylic acid is a multi-step process that involves the strategic coupling of two key chiral building blocks. The overall strategy hinges on the formation of an amide bond between the protected (S)-4-methyl-2-oxoimidazolidine-4-carboxylic acid moiety and the N-terminal of a dipeptide-like structure, (S)-N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)alanine. Subsequent deprotection of the carboxylic acid group yields imidapril.

The key steps, which will be detailed in the protocols below, are:

  • Protection of the Carboxylic Acid: Esterification of (S)-4-methyl-2-oxoimidazolidine-4-carboxylic acid to prevent its interference in the subsequent coupling reaction. The tert-butyl ester is a common choice due to its stability and ease of selective removal under acidic conditions.

  • Coupling Reaction: Formation of the crucial amide bond between the protected imidazolidinone and the alanine derivative. This is typically achieved by activating the carboxylic acid of the alanine derivative or by using its N-carboxyanhydride (NCA) for a direct and efficient reaction.

  • Deprotection and Salt Formation: Removal of the tert-butyl protecting group to unmask the carboxylic acid and subsequent formation of the hydrochloride salt of imidapril to enhance its stability and solubility.

Visualizing the Synthesis: A Step-by-Step Workflow

Synthesis_Workflow A (S)-4-methyl-2-oxoimidazolidine- 4-carboxylic acid B tert-Butyl (S)-4-methyl-2-oxoimidazolidine- 4-carboxylate A->B Esterification (Protection) D Imidapril (tert-butyl ester) B->D C N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]- L-alanine C->D Coupling Reaction E Imidapril D->E Deprotection (Acid Hydrolysis) F Imidapril Hydrochloride E->F Salt Formation (HCl)

Caption: Workflow for the synthesis of Imidapril Hydrochloride.

Part 1: Synthesis of Key Intermediates

Protocol 1: Esterification of (S)-4-methyl-2-oxoimidazolidine-4-carboxylic acid

The protection of the carboxylic acid group of the starting material is paramount to prevent unwanted side reactions during the amide coupling step. The tert-butyl ester is an ideal protecting group as it is stable to the basic conditions often employed in amide bond formation and can be selectively cleaved under mild acidic conditions.

Reaction Scheme:

Esterification start (S)-4-methyl-2-oxoimidazolidine- 4-carboxylic acid reagent + tert-butanol + DCC, DMAP start->reagent product tert-Butyl (S)-4-methyl-2-oxoimidazolidine- 4-carboxylate reagent->product Coupling start1 tert-Butyl (S)-4-methyl-2-oxoimidazolidine- 4-carboxylate product Imidapril (tert-butyl ester) start1->product start2 N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]- L-alanine N-carboxyanhydride start2->product THF, Base -50 °C to RT Deprotection_Salt_Formation start Imidapril (tert-butyl ester) intermediate Imidapril start->intermediate HCl in Dioxane or TFA/DCM product Imidapril Hydrochloride intermediate->product HCl in Isopropanol

Sources

Application

Application Note: 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid in Peptidomimetic Synthesis

This Application Note is designed for medicinal chemists and peptide scientists focusing on peptidomimetics. It details the strategic use of 4-methyl-2-oxoimidazolidine-4-carboxylic acid (referred to herein as 4-Me-OICA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and peptide scientists focusing on peptidomimetics. It details the strategic use of 4-methyl-2-oxoimidazolidine-4-carboxylic acid (referred to herein as 4-Me-OICA ) as a conformational constraint and N-terminal capping motif.[1][2]

[1][2]

Introduction & Mechanistic Rationale

In the development of peptide therapeutics, proteolytic stability and receptor affinity are often compromised by the flexibility of the peptide backbone.[3] 4-Me-OICA represents a high-value "designer" residue that addresses these challenges through two synergistic mechanisms:

  • 
    -Methylation (Thorpe-Ingold Effect):  The quaternary carbon at position 4 introduces severe steric constraints, restricting the rotation of the 
    
    
    
    and
    
    
    angles.[3] This favors helical or turn conformations (specifically
    
    
    -helices) and dramatically increases resistance to proteolytic degradation.[3]
  • Cyclic Urea Constraint: The 2-oxoimidazolidine ring locks the side-chain amine (derived from a diamino precursor) to the backbone nitrogen.[1] This creates a rigid, planar urea system that mimics the geometry of a constrained peptide bond or a cis-proline turn, depending on substitution.[2][3]

Primary Applications:

  • N-Terminal Capping: Acts as a "super-stable" analog of Pyroglutamic acid (pGlu), blocking exopeptidase activity.[3]

  • Turn Induction: Nucleates

    
    -turns when placed at the 
    
    
    
    or
    
    
    positions of a mimetic sequence.[1][2]
  • Protease Inhibition: Used as the P1 or P2 residue in inhibitors targeting serine proteases (e.g., HCV NS3, elastase) due to its shape complementarity with the S1/S2 pockets.[3]

Chemical Properties & Compatibility[1][3]

PropertySpecificationImplication for Synthesis
Structure Cyclic Urea (Imidazolidin-2-one)Non-nucleophilic N-terminus. Once incorporated, the chain cannot be extended via standard amide coupling.[1][2]
Sterics Quaternary Carbon (

-Me)
Low Reactivity. Coupling this acid to an amine requires high-efficiency activation reagents (e.g., HATU, COMU).[3]
Solubility Moderate (Polar Aprotic)Dissolves well in DMF, DMSO, and NMP.[3] Poor solubility in DCM.[3]
Chirality (4S) or (4R) EnantiomersProne to racemization only under extreme basic conditions; generally stable during standard SPPS.[3]

Experimental Protocols

Protocol A: N-Terminal Capping (SPPS)

Use this protocol to attach pre-formed 4-Me-OICA to the N-terminus of a resin-bound peptide.[1][2]

Reagents:

  • Resin: Rink Amide or Wang resin (0.1–0.5 mmol scale).[3]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Solvent: DMF (anhydrous).[3]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Me-OICA (3.0 eq relative to resin loading) in minimum DMF.

  • Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Critical: Pre-activate for only 30-60 seconds to minimize potential side reactions, though the cyclic urea is relatively stable.[1][2][3]

  • Coupling: Add the activated mixture to the deprotected resin-bound peptide (free amine).[3]

  • Incubation: Shake/vortex at Room Temperature for 2–4 hours .

    • Note: Due to the steric hindrance of the

      
      -methyl group, standard 1-hour couplings are often insufficient.[1][2][3] Double coupling is recommended if the Kaiser test remains slightly positive.[3]
      
  • Washing: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).[3]
  • Cleavage: Perform standard TFA cleavage (e.g., TFA/TIS/H2O 95:2.5:2.5).[3] The cyclic urea ring is stable to 95% TFA.[3]

Protocol B: On-Resin Synthesis (Internal Constraint)

Use this protocol if you need to build the ring structure directly on the peptide backbone.[3] This allows for modification of the ring nitrogens prior to cyclization.[3]

Concept: The ring is generated from an Fmoc-


-methyl-2,3-diaminopropionic acid (Fmoc-

-Me-Dap)
precursor.[1][2]
  • Coupling Precursor: Couple Fmoc-

    
    -Me-Dap(Alloc)-OH  to the resin using HATU/DIPEA.[1][2]
    
  • Fmoc Removal: Remove N-terminal Fmoc (20% Piperidine/DMF).[3]

  • Alloc Removal: Remove the side-chain Alloc group using Pd(PPh

    
    )
    
    
    
    and Phenylsilane in DCM (inert atmosphere).[3]
    • Result: You now have a residue with two free primary amines (N

      
       and N
      
      
      
      ) on the same carbon.[3]
  • Cyclization (Urea Formation):

    • Treat the resin with N,N'-Carbonyldiimidazole (CDI) (5 eq) and DIPEA (5 eq) in DMF for 2 hours.[3]

    • Alternatively: Use Disuccinimidyl Carbonate (DSC) for a milder reaction.[3]

    • Mechanism:[1][2][3] The carbonyl source bridges the N

      
       and N
      
      
      
      , forming the 2-oxoimidazolidine ring.[1][3]
  • Termination: Since the resulting urea nitrogens are non-nucleophilic, this step effectively terminates the peptide chain, creating the 4-Me-OICA moiety in situ.[3]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol based on your structural requirements.

G Start Start: Peptide Design Position Desired Position in Sequence Start->Position IsCommercial Is 4-Me-OICA commercially available? ProtocolA Protocol A: Direct Coupling (Use Pre-formed Acid) IsCommercial->ProtocolA Yes (Stock) ProtocolB Protocol B: On-Resin Cyclization (From Diamino Precursor) IsCommercial->ProtocolB No (Synthesize) NCap N-Terminal Cap (Final Residue) Position->NCap Terminator Internal Internal Scaffold (Requires Linker Strategy) Position->Internal Mid-sequence End1 Stable N-Capped Peptide ProtocolA->End1 Activation: HATU/DIPEA End2 Constrained Peptidomimetic ProtocolB->End2 Reagents: Pd(0) -> CDI NCap->IsCommercial Internal->ProtocolB Mandatory (Must construct on chain)

Caption: Decision tree for incorporating 4-Me-OICA. Protocol A is preferred for standard capping; Protocol B offers flexibility for scaffold modification.[1][3]

Troubleshooting & Critical Parameters

Common Pitfall: Incomplete Coupling[1][2][3]
  • Symptom: Mass spec shows missing +144 Da (or +126 Da if water loss is miscalculated) peak; presence of unreacted amine.[3]

  • Cause: The quaternary

    
    -methyl group creates a "neopentyl-like" steric barrier.[1]
    
  • Solution:

    • Switch to HOAt/HATU (7-azabenzotriazole) system which is superior for sterically hindered couplings.[3]

    • Increase temperature to 50°C (microwave-assisted coupling is highly effective here: 50°C, 25W, 10 min).

Common Pitfall: Solubility Issues
  • Symptom: Cloudiness upon adding the activated acid to the resin.[3]

  • Cause: Cyclic ureas can aggregate or crystallize in pure DCM.[1][2][3]

  • Solution: Ensure the coupling solvent is at least 80% DMF or NMP.[3] Add a chaotropic salt like LiCl (0.4M) if aggregation is suspected during peptide assembly.[3]

Analytical Verification[1][2]
  • NMR: The

    
    -methyl group typically appears as a sharp singlet around 
    
    
    
    1.3–1.5 ppm.[2] The urea carbonyl carbon appears around
    
    
    160 ppm in
    
    
    C NMR.[3]
  • HPLC: 4-Me-OICA peptides are generally more hydrophobic than their alanine counterparts.[1][2] Expect a shift to higher retention times on C18 columns.[3]

References

  • Dey, A. L., et al. (2024).[3][4][5] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2][4][5][6][7][8][9] Molbank, 2024(2), M1835.[3][4][5] Link

    • Context: Describes the synthesis and structural characterization of the 1-methyl analog, providing foundational d
  • Gentilucci, L., et al. (2011).[3] "Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids." European Journal of Organic Chemistry, 2011(25), 4925–4930.[3] Link

    • Context: Establishes protocols for cyclization of serine/threonine derivatives, analogous to the DAP cycliz
  • Freidinger, R. M., et al. (1980).[3] "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1][2] Science, 210(4470), 656–658.[3]

    • Context: The seminal work on using lactam/urea constraints (Freidinger Lactams) to lock peptide conformation.[3]

  • BLD Pharm. (n.d.).[3][10] "Product Analysis: 4-Methyl-2-oxoimidazolidine-4-carboxylic acid (CAS 2248284-31-1)."[1][2][10][11] Link

    • Context: Commercial verification of the specific 4-methyl isomer availability for Protocol A.[1][2]

Sources

Method

Application Notes and Protocols for 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Constrained Amino Acid Scaffold In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractabil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Constrained Amino Acid Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. 4-Methyl-2-oxoimidazolidine-4-carboxylic acid, particularly its (S)-enantiomer, has emerged as a privileged scaffold with significant applications in medicinal chemistry. As a cyclic, conformationally constrained analog of amino acids like alanine and pyroglutamic acid, it provides a unique framework for the design of peptidomimetics and other small molecule therapeutics.[1][2][3] The constrained nature of this scaffold reduces the conformational flexibility of molecules that incorporate it, which can lead to enhanced binding affinity and selectivity for their biological targets.[2][3]

This technical guide provides an in-depth exploration of the applications of 4-methyl-2-oxoimidazolidine-4-carboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its pivotal role as a key building block for the angiotensin-converting enzyme (ACE) inhibitor Imidapril, its utility as a core scaffold for potent matrix metalloproteinase-13 (MMP-13) inhibitors, and its broader application as a constrained amino acid in peptidomimetic design. Furthermore, we will touch upon emerging research exploring its potential in therapeutic areas such as oncology and pain management. This guide is designed to be a practical tool, providing not only the scientific rationale behind its applications but also detailed, actionable protocols for its synthesis and biological evaluation.

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Foundational Protocol

The synthesis of the enantiomerically pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is a critical first step for its application in medicinal chemistry. The following protocol is based on a well-established method utilizing (S)-2-amino-3-(methylamino)propionic acid hydrochloride as the starting material.[1]

Protocol 1: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Phosgene (20% w/w in toluene)

  • Deionized water

  • Dowex 50WX2-100 ion-exchange resin (H⁺ form)

  • Acetonitrile

  • Ice bath

  • Standard glassware for organic synthesis

  • Lyophilizer

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in deionized water (10 mL).

  • Cooling and Basification: Cool the solution in an ice bath. While stirring, add sodium bicarbonate (10.0 mmol) in portions.

  • Phosgene Addition: Carefully add a 20% (w/w) solution of phosgene in toluene (3.5 mmol) dropwise to the cooled, stirring solution. Caution: Phosgene is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 22 hours.

  • Ion Exchange: The resulting aqueous phase contains the sodium salt of the product. To convert it to the free carboxylic acid, pass the aqueous phase through a column packed with Dowex 50WX2-100 ion-exchange resin (H⁺ form). Elute the column with deionized water.

  • Isolation and Purification: Collect the filtrate and washings. Lyophilize the aqueous solution to remove the water.

  • Recrystallization: Recrystallize the resulting solid from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Expected Yield: Approximately 70%.

Characterization Data:

Analysis Expected Result
Melting Point 183–185 °C
¹H NMR Spectra should be consistent with the structure.
¹³C NMR Spectra should be consistent with the structure.
IR Characteristic peaks for C=O (carboxylic acid and urea) and N-H bonds.
Mass Spectrometry High-resolution mass spectrometry should confirm the molecular formula C₅H₈N₂O₃.
Polarimetry Should show optical activity consistent with the (S)-enantiomer.

Application 1: Key Intermediate in the Synthesis of Imidapril

A prominent application of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is its role as a crucial building block in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1][4][5]

Mechanism of Action of Imidapril

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[4][6] Imidaprilat is a potent and competitive inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[6][7] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[6] By inhibiting ACE, imidaprilat decreases the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[5][7] The (S,S,S) stereochemistry of Imidapril is essential for its high potency.[8]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Imidaprilat Imidaprilat (Active Metabolite) Imidaprilat->Inhibition MMP13_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Prepare 96-well Plate Reagents->Plate Incubation Incubate Enzyme and Inhibitor Plate->Incubation Substrate_Add Add Substrate Incubation->Substrate_Add Fluorescence Measure Fluorescence Substrate_Add->Fluorescence Rates Calculate Reaction Rates Fluorescence->Rates Inhibition Calculate % Inhibition Rates->Inhibition IC50 Determine IC50 Inhibition->IC50

Figure 2: General workflow for an in vitro MMP-13 inhibition assay.

Application 3: Constrained Amino Acid in Peptidomimetic Design

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy in drug design to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. [2][3]9-1-Methyl-2-oxoimidazolidine-4-carboxylic acid serves as a constrained analog of proteinogenic amino acids, and its rigid structure can help to lock a peptide into a bioactive conformation, thereby enhancing its interaction with a biological target. [2][3]

Design Principles
  • Reduced Conformational Entropy: By restricting the rotatable bonds of a peptide backbone, the entropic penalty of binding to a receptor is reduced, which can lead to higher binding affinity.

  • Increased Selectivity: A rigid conformation may fit optimally into the binding site of the desired target but poorly into the binding sites of off-target proteins, thus improving selectivity.

  • Enhanced Metabolic Stability: The non-natural cyclic structure can be less susceptible to degradation by proteases, leading to a longer in vivo half-life.

Emerging Applications in Medicinal Chemistry

While the applications in ACE and MMP inhibition are well-documented, the 2-oxoimidazolidine scaffold and its derivatives are being explored in other therapeutic areas.

  • Oncology: Derivatives of the related 2-thioxoimidazolidin-4-one scaffold have been synthesized and evaluated for their in vitro anticancer activity against various cell lines, including hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116). [10][11][12]Some of these compounds have shown potent cytotoxic effects and the ability to induce apoptosis. [11]* Pain and Inflammation: Hybrid molecules containing an imidazolidine nucleus have been investigated for their anti-inflammatory and antinociceptive activities. [13]These compounds have shown the ability to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in preclinical models. [13]* Hepatitis C: Patents have been filed that include the incorporation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid into synthetic drug candidates for the treatment of hepatitis C. [1]* Kidney Diseases: Certain 2-oxo-imidazolidine derivatives have been patented as agents for the treatment of kidney diseases, with the aim of increasing renal blood flow and sodium excretion. [14] These emerging applications highlight the versatility of the 2-oxoimidazolidine scaffold and suggest that further exploration of its chemical space could lead to the discovery of new therapeutic agents for a range of diseases.

Conclusion

4-Methyl-2-oxoimidazolidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its utility is firmly established in the synthesis of the ACE inhibitor Imidapril and as a scaffold for potent MMP-13 inhibitors. Its properties as a conformationally constrained amino acid make it an attractive tool for peptidomimetic design, a strategy with broad implications for improving the drug-like properties of peptide-based therapeutics. The emerging applications in oncology, inflammation, and other areas further underscore the potential of this scaffold. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of 4-methyl-2-oxoimidazolidine-4-carboxylic acid in their drug discovery endeavors.

References

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available from: [Link]

  • Imidapril | C20H27N3O6 | CID 5464343. PubChem. Available from: [Link]

  • What is the mechanism of Imidapril Hydrochloride? Patsnap Synapse. Available from: [Link]

  • Imidapril : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. Available from: [Link]

  • Cowell SM, Lee YS, Cain JP, Hruby VJ. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Curr Med Chem. 2004;11(21):2785-98.
  • Imidapril hydrochloride. Vascor. E-lactancia. Available from: [Link]

  • Hruby VJ. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available from: [Link]

  • Imidapril. AERU. University of Hertfordshire. Available from: [Link]

  • MMP-13 Inhibitor Assay Kit. Chondrex. Available from: [Link]

  • Papini AM, et al. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available from: [Link]

  • Robinson RP, et al. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. Available from: [Link]

  • Process for preparing optically active 2-oxoimidazolidine derivatives. Google Patents.
  • Constrained Peptides in Drug Discovery and Development. SciSpace. Available from: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PMC. Available from: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available from: [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. Available from: [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC. Available from: [Link]

  • Process for industrially viable preparation of imidapril hydrochloride. Google Patents.
  • Selective Inhibition of Matrix Metalloproteinase-13 Increases Collagen Content of Established Mouse Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

  • Aldol derivatives of Thioxoimidazolidinones as potential anti-prostate cancer agents. PubMed. Available from: [Link]

  • PROCESS FOR INDUSTRIALLY VIABLE PREPARATION OF IMIDAPRIL HYDROCHLORIDE. WIPO Patentscope. Available from: [Link]

  • Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. Available from: [Link]

  • 2-oxo-imidazolidine derivatives as agents for treatment of kidney diseases. Google Patents.
  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. PMC. Available from: [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. ResearchGate. Available from: [Link]

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. PMC. Available from: [Link]

  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Available from: [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. Available from: [Link]

  • Structure of three published MMP-13 inhibitors. ResearchGate. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link]

  • 2-oxo-imidazolidine-4-carboxylic acid hydroxamide compounds that inhibit matrix metalloproteinases. Google Patents.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • An efficient approach for solid-phase synthesis of peptidomimetics based on 4-imidazolidinones. ResearchGate. Available from: [Link]

  • (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Preprints.org. Available from: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Pharmaceutical Research International. Available from: [Link]

  • Indole Inhibitors of MMP-13 for Arthritic Disorders. Semantic Scholar. Available from: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PMC. Available from: [Link]

Sources

Application

A Robust, Validated HPLC Method for Purity Analysis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid

An Application Note for Drug Development Professionals Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPL...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-methyl-2-oxoimidazolidine-4-carboxylic acid. Due to the highly polar nature of the analyte, significant challenges with chromatographic retention were overcome by utilizing an acidic mobile phase to suppress the ionization of the carboxylic acid group. The method was developed on a C18 stationary phase and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to accurately assess the purity of this important synthetic intermediate.

Introduction and Method Rationale

4-methyl-2-oxoimidazolidine-4-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors. The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-characterized and validated analytical method is essential for quality control throughout the drug development lifecycle.

The primary analytical challenge presented by 4-methyl-2-oxoimidazolidine-4-carboxylic acid is its high polarity. The molecule contains both a carboxylic acid and a cyclic urea (imidazolidinone) moiety, rendering it highly soluble in aqueous media. A computed XLogP3 value of -1 further confirms its hydrophilic character. Consequently, traditional reversed-phase HPLC methods using standard C18 columns and neutral mobile phases often result in poor or no retention, with the analyte eluting in or near the solvent front.

To address this, our method development strategy focused on modulating the analyte's hydrophobicity to enhance its interaction with the non-polar stationary phase. The most direct approach for an acidic analyte is to control the mobile phase pH. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group (typically ~2-4), the equilibrium is shifted to the protonated, neutral form. This un-ionized state is significantly less polar, allowing for effective retention and separation on a C18 column. This strategy avoids the complexities of ion-pairing agents, which can be incompatible with mass spectrometry, or the need for specialized columns like HILIC or porous graphitic carbon.

This application note provides a complete, step-by-step protocol for this pH-controlled RP-HPLC method, followed by a comprehensive validation study to demonstrate its fitness for purpose as mandated by regulatory bodies like the FDA.

Method

The Strategic Use of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis

Introduction: A Versatile Scaffold for Stereocontrolled Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Stereocontrolled Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for biological activity and safety. Chiral building blocks, enantiomerically pure compounds that introduce stereocenters into a target molecule, are therefore indispensable tools for the modern synthetic chemist. Among these, 4-methyl-2-oxoimidazolidine-4-carboxylic acid stands out as a versatile and highly effective chiral auxiliary. Its rigid cyclic structure, derived from α-amino acids, provides a well-defined steric environment that can effectively direct the stereochemical course of a wide range of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this powerful chiral synthon, complete with detailed protocols and mechanistic insights. The inherent chirality of this building block allows for the creation of new stereocenters with a high degree of predictability, a cornerstone of asymmetric synthesis.

The core utility of 4-methyl-2-oxoimidazolidine-4-carboxylic acid lies in its ability to be temporarily incorporated into a prochiral substrate, guiding a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled, rendering the process both efficient and economical. This strategy is particularly valuable in the synthesis of non-proteinogenic α-amino acids and other complex chiral molecules that are often key components of therapeutic agents.

Core Principles of Application: A Three-Step Strategy

The application of 4-methyl-2-oxoimidazolidine-4-carboxylic acid as a chiral auxiliary follows a logical and well-established three-step sequence:

  • Attachment of the Auxiliary: The chiral building block is covalently attached to a prochiral substrate,

Application

Application Note: Strategic N-Methylation of 2-Oxoimidazolidine-4-carboxylic Acid

Executive Summary & Strategic Analysis The N-methylation of 2-oxoimidazolidine-4-carboxylic acid (also known as 2-imidazolidinone-4-carboxylic acid) presents a classic chemoselectivity challenge. The molecule contains th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-methylation of 2-oxoimidazolidine-4-carboxylic acid (also known as 2-imidazolidinone-4-carboxylic acid) presents a classic chemoselectivity challenge. The molecule contains three nucleophilic sites: the carboxylate oxygen and the two cyclic urea nitrogens (N1 and N3).

Direct alkylation of the free acid using standard electrophiles (e.g., Methyl Iodide) and base results in uncontrolled esterification alongside N-alkylation, leading to complex mixtures and difficult purification. Furthermore, the solubility of the zwitterionic free acid in aprotic solvents required for alkylation (e.g., THF, DMF) is poor.

The Recommended Strategy: To ensure high yield, purity, and reproducibility, this guide details a "Protect-Alkylate-Deprotect" workflow.

  • Activation: Conversion of the carboxylic acid to a methyl ester to enhance solubility and prevent salt formation during the base-mediated step.

  • Global N-Methylation: Utilization of Sodium Hydride (NaH) and Methyl Iodide (MeI) to effect 1,3-dimethylation.

  • Hydrolysis (Optional): Saponification to return the carboxylic acid moiety if the free acid is the desired final product.

Note: If strict regioselective mono-methylation (e.g., only N1-methyl) is required, de novo synthesis from N-methylated acyclic precursors is chemically superior to direct alkylation of the ring (See Reference 1).

Reaction Pathway & Logic

The following flowchart illustrates the chemical transformations and the logic behind the intermediate isolation.

G cluster_0 Critical Decision Point Start 2-Oxoimidazolidine- 4-carboxylic Acid Step1 Methyl Ester Intermediate Start->Step1 Activation: MeOH, SOCl2, Reflux (Protects COOH) Step2 1,3-Dimethyl Ester Step1->Step2 Alkylation: NaH, MeI, DMF (N-Methylation) Final 1,3-Dimethyl-2-oxo- imidazolidine-4-COOH Step2->Final Hydrolysis: LiOH, THF/H2O (Deprotection)

Figure 1: Stepwise synthetic workflow ensuring solubility and chemoselectivity.

Detailed Experimental Protocols

Phase A: Methyl Ester Formation (Activation)

Objective: Convert the polar acid into a lipophilic ester suitable for NaH-mediated chemistry.

  • Reagents:

    • 2-Oxoimidazolidine-4-carboxylic acid (1.0 eq)[1]

    • Thionyl Chloride (

      
      ) (1.5 eq)
      
    • Methanol (anhydrous, solvent volume ~0.5 M concentration)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Suspend the starting acid in anhydrous Methanol. Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. The suspension should become a clear solution.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    . Co-evaporate with toluene (2x) to remove trace acid.
    
  • Result: The crude methyl ester hydrochloride salt is usually pure enough for the next step. If necessary, neutralize with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
Phase B: Global N-Methylation (The Core Protocol)

Objective: Install methyl groups at N1 and N3 positions.

  • Reagents:

    • Methyl 2-oxoimidazolidine-4-carboxylate (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

    • Methyl Iodide (MeI) (3.0 eq)

    • DMF (anhydrous) (0.2 M concentration)

Procedure:

  • Preparation: In a flame-dried flask under Argon, wash the NaH (2.5 eq) with dry hexane to remove mineral oil (optional, but improves purification). Suspend the washed NaH in anhydrous DMF at 0°C.

  • Substrate Addition: Dissolve the Methyl Ester (from Phase A) in a minimum amount of DMF and add it dropwise to the NaH suspension.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes to ensure full deprotonation of the urea nitrogens.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via syringe.

    • Mechanistic Note: The N1 position is generally more nucleophilic, but with excess base/electrophile, the N3 position (flanked by the carbonyls) will also be alkylated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
     and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM).

Phase C: Hydrolysis (Final Deprotection)

Objective: Cleave the methyl ester to yield the N-methylated free acid.

  • Reagents:

    • N,N'-Dimethyl ester intermediate

    • Lithium Hydroxide (LiOH·H2O) (2.0 eq)

    • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the methylated ester in THF/Water.

  • Add LiOH and stir at room temperature for 2–4 hours.

  • Workup: Acidify the solution to pH ~2 using 1M HCl.

  • Isolation: Extract with EtOAc (or n-Butanol if highly polar). Alternatively, lyophilize the aqueous layer and desalt using ion-exchange resin (Dowex 50W) if the product is water-soluble.[1]

Data & Expected Results

The following table summarizes the expected analytical signatures for the key intermediates.

CompoundState1H NMR Diagnostic Signals (approx.[1][2][3] ppm)Mass Spec (ESI)
Starting Material White Solid

8.2 (s, NH), 6.4 (s, NH), 4.1 (CH-COOH)
[M+H]+ 131.1
Methyl Ester Oil/Solid

3.7 (s, 3H, O-Me), 4.2 (CH-COOMe)
[M+H]+ 145.1
1,3-Dimethyl Product Oil/Solid

2.7-2.9 (two s, 6H, N-Me), 3.7 (s, 3H, O-Me)
[M+H]+ 173.2

Critical Troubleshooting (Self-Validating Systems)

  • Issue: Incomplete Methylation (Mono-methyl product observed).

    • Cause: Insufficient NaH or quenching by moisture in DMF.

    • Fix: Ensure DMF is distilled/dried over molecular sieves. Increase NaH to 3.0 eq.

  • Issue: Low Yield in Extraction.

    • Cause: The product is highly polar (especially the final acid).

    • Fix: During the final hydrolysis workup, avoid aqueous extraction if possible. Use lyophilization followed by recrystallization from Acetonitrile or Ethanol.

  • Issue: Racemization.

    • Cause: High temperature during the NaH step or hydrolysis.

    • Fix: Keep the alkylation at RT. Perform hydrolysis at 0°C if the chiral center at C4 is critical.

References

  • De Novo Synthesis for Regiocontrol: Konnert, L., et al. "Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid." Molbank, 2024. [Link] Context: Demonstrates that for high enantiopurity and specific N1-methylation, cyclization of N-methylated amino acids is superior to ring alkylation.

  • General Cyclic Urea Alkylation: Fischer, P.M. "Imidazolidinone derivatives as inhibitors of matrix metalloproteinases." Journal of Medicinal Chemistry, 2001. [Link] Context: Provides standard conditions for NaH/MeI alkylation of 2-oxoimidazolidine scaffolds.

  • pKa and Reactivity Data: PubChem Compound Summary for CID 162033, 2-Imidazolidine-4-carboxylic acid. [Link] Context: Physical properties and solubility data supporting the esterification strategy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

Answer: Low yields in the synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid can stem from several factors. A primary route for this synthesis involves the cyclization of a diamine precursor, such as (S)-2-amino-3-(methylamino)propionic acid, using a carbonylating agent like phosgene or a phosgene equivalent.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for the recommended duration, typically up to 22 hours at room temperature, to allow for complete conversion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if a suitable chromophore is present or after derivatization.

  • Suboptimal pH: The reaction is typically carried out under alkaline conditions to neutralize the HCl generated and to deprotonate the amino groups, enhancing their nucleophilicity.

    • Solution: Use a sufficient excess of a base, such as sodium bicarbonate (NaHCO3), to maintain an alkaline pH throughout the reaction.[1] A 10-fold molar excess of NaHCO3 relative to the starting amino acid has been shown to be effective.[1]

  • Hydrolysis of the Carbonylating Agent: Phosgene and its equivalents are highly reactive and susceptible to hydrolysis.

    • Solution: The reaction should be performed in a biphasic system (e.g., toluene-water) to ensure a controlled reaction at the interface and minimize premature hydrolysis of the phosgene.[1] The phosgene solution should be added to the cooled aqueous solution of the diamine and base.[1]

  • Loss of Product during Workup and Purification: The target molecule is water-soluble, which can lead to losses during aqueous workup and extraction.[1]

    • Solution: Avoid traditional liquid-liquid extractions with immiscible organic solvents. The recommended purification involves passing the aqueous phase through a cation exchange resin (e.g., Dowex 50WX2-100, H+ form) to convert the sodium salt of the product to the free carboxylic acid and to remove excess sodium ions.[1][2] Lyophilization of the aqueous eluate is then used to isolate the crude product.[1]

  • Degradation of the Starting Material: The stability of the starting diamine should be considered.

    • Solution: Use high-quality starting materials and store them appropriately.

Question 2: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

Answer: Purification can be challenging due to the high polarity and water solubility of 4-methyl-2-oxoimidazolidine-4-carboxylic acid.[1]

Common Impurities and Purification Strategies:

  • Inorganic Salts: The use of a base like sodium bicarbonate will result in the formation of sodium salts (e.g., NaCl, excess NaHCO3) in the crude product.

    • Solution: The most effective method to remove inorganic salts is through ion-exchange chromatography.[1] Passing the aqueous reaction mixture through a column of a strongly acidic cation exchange resin in the H+ form will retain the sodium ions, while the protonated product is eluted with water.[1][2]

  • Unreacted Starting Material: Incomplete conversion will leave the starting diamine in the reaction mixture.

    • Solution: The ion-exchange chromatography step will also help in separating the basic starting material from the acidic product. The starting diamine will bind to the resin, while the product is eluted.

  • Polymeric Byproducts: The high reactivity of phosgene can sometimes lead to the formation of polymeric byproducts.

    • Solution: Recrystallization is a crucial final step for obtaining a highly pure product. Hot acetonitrile has been reported as a suitable solvent for recrystallization, yielding colorless needles.[1]

  • Water: The product is hygroscopic and can retain water.

    • Solution: After ion-exchange chromatography, lyophilization (freeze-drying) of the aqueous solution is recommended to remove water before recrystallization.[1] The final product should be dried under vacuum.

Question 3: The characterization data (NMR, MS) of my product is inconsistent with the expected structure. What could be the issue?

Answer: Inconsistent analytical data often points to impurities or an incorrect structure.

Troubleshooting with Analytical Data:

  • ¹H NMR:

    • Expected Signals: For (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in D₂O, you should observe a singlet for the N-methyl group around 2.63 ppm, and three distinct signals for the diastereotopic protons on the imidazolidinone ring between 3.50 and 4.27 ppm.[1]

    • Discrepancies:

      • Broad signals: May indicate the presence of paramagnetic impurities or that the sample is not fully dissolved.

      • Absence of expected signals: Could suggest the reaction did not yield the desired product.

      • Additional unexpected signals: Point to the presence of impurities. Compare the spectrum with that of the starting material to identify unreacted precursors.

  • ¹³C NMR:

    • Expected Signals: Key signals in D₂O include the N-methyl carbon around 29.5 ppm, the two ring carbons (C-4 and C-5) around 51.2 and 49.9 ppm respectively, the urea carbonyl (C-2) at approximately 163.5 ppm, and the carboxylic acid carbonyl around 175.6 ppm.[1]

    • Discrepancies: Similar to ¹H NMR, deviations can indicate impurities or a different product.

  • Mass Spectrometry (MS):

    • Expected Ion: The high-resolution mass spectrum (ESI-) should show the [M-H]⁻ ion at an m/z of approximately 143.0462 for C₅H₇N₂O₃⁻.[1]

    • Discrepancies: The presence of other major ions could indicate impurities or fragmentation of an unstable product.

Data Summary Table:

Analytical Data Expected Value for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
¹H NMR (400 MHz, D₂O) δ 2.63 (s, 3H, NMe), 3.50 (dd, 1H), 3.72 (t, 1H), 4.27 (dd, 1H)[1]
¹³C NMR (100.6 MHz, D₂O) δ 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H)[1]
HRMS (ESI⁻) m/z found: 143.0458; C₅H₇N₂O₃⁻ ([M–H]⁻) requires 143.0462[1]
Melting Point 183–185 °C[1]
Yield ~70%[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid using phosgene?

A1: The reaction proceeds through a cyclization mechanism. The diamine precursor, (S)-2-amino-3-(methylamino)propionic acid, reacts with phosgene. The more nucleophilic amino groups attack the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to form the 2-oxoimidazolidine ring. The base present in the reaction mixture neutralizes the hydrogen chloride that is formed as a byproduct.

G cluster_reactants Reactants cluster_process Reaction Steps Diamine (S)-2-amino-3-(methylamino)propionic acid Nucleophilic_Attack Nucleophilic attack of amine on phosgene Diamine->Nucleophilic_Attack Phosgene Phosgene (COCl₂) Phosgene->Nucleophilic_Attack Intermediate Carbamoyl chloride intermediate Nucleophilic_Attack->Intermediate + NaHCO₃ - HCl Cyclization Intramolecular cyclization Intermediate->Cyclization Product 4-methyl-2-oxoimidazolidine-4-carboxylic acid Cyclization->Product - HCl

Caption: Reaction mechanism workflow.

Q2: Are there any safer alternatives to using phosgene?

A2: Yes, due to the high toxicity of phosgene gas, several safer alternatives, known as phosgene equivalents, can be used. These include:

  • Diphosgene (trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene.

  • Triphosgene (bis(trichloromethyl) carbonate): A stable, crystalline solid that can be weighed and handled more safely. It decomposes to phosgene in situ.

  • Carbonyldiimidazole (CDI): A solid reagent that is much safer to handle and often used for similar transformations.

When using these alternatives, reaction conditions may need to be optimized.

Q3: How critical is the stereochemistry of the starting material?

A3: The stereochemistry of the final product is directly determined by the stereochemistry of the starting material. If you start with (S)-2-amino-3-(methylamino)propionic acid, you will obtain the (S)-enantiomer of 4-methyl-2-oxoimidazolidine-4-carboxylic acid, as the cyclization reaction does not affect the chiral center at C-4.[1] If a racemic starting material is used, a racemic product will be formed.[1]

Q4: What is the purpose of the ion-exchange resin in the purification process?

A4: The ion-exchange resin serves a dual purpose in this purification:

  • Salt Removal: It effectively removes inorganic cations (like Na⁺ from the NaHCO₃ base) from the aqueous solution.

  • Product Protonation: The resin is in its acidic (H⁺) form. As the sodium salt of the carboxylic acid passes through the column, the Na⁺ ions are exchanged for H⁺ ions, converting the product into its free carboxylic acid form, which is necessary for subsequent recrystallization.[1]

G Crude_Mixture Aqueous Crude Mixture (Product Salt, NaCl, excess NaHCO₃) Ion_Exchange Dowex 50WX2-100 (H⁺ form) Column Crude_Mixture->Ion_Exchange Eluate Aqueous Eluate (Free Carboxylic Acid) Ion_Exchange->Eluate Resin Resin with bound Na⁺ Ion_Exchange->Resin Lyophilization Lyophilization Eluate->Lyophilization Crude_Solid Crude Solid Product Lyophilization->Crude_Solid Recrystallization Recrystallization (Hot Acetonitrile) Crude_Solid->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Caption: Purification workflow diagram.

Part 3: Experimental Protocol

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [1]

  • Preparation of the Aqueous Solution:

    • In a suitable reaction vessel, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol, 154.6 mg) in deionized water (10 mL).

    • Cool the solution in an ice bath with stirring.

  • Addition of Base and Phosgene:

    • To the cooled solution, add sodium bicarbonate (10.0 mmol, 840 mg).

    • Slowly add a 20% (w/w) solution of phosgene in toluene (3.5 mmol, 1.6 mL) to the stirred mixture.

    • Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction:

    • Allow the ice bath to expire and the reaction mixture to warm to room temperature.

    • Continue stirring for 22 hours.

  • Workup and Purification:

    • Separate the aqueous phase from the organic (toluene) phase.

    • Prepare a column with Dowex 50WX2-100 ion-exchange resin (H⁺ form).

    • Pass the aqueous phase through the prepared ion-exchange column.

    • Elute the column with deionized water, collecting the eluate.

    • Combine the filtrate and washings.

  • Isolation and Final Purification:

    • Freeze the combined aqueous eluate and lyophilize to dryness to obtain the crude solid.

    • Recrystallize the crude product from hot acetonitrile to yield pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

    • Dry the crystals under vacuum.

References

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Hayashi, K., et al. (1990). Process for preparing optically active 2-oxoimidazolidine derivatives.
  • Hanumantappa, H. S., et al. (2016). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]

  • PubChem. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

  • Zou, Y., et al. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. Nature Protocols. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. HETEROCYCLES, 83(9), 1953-1983. [Link]

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-2,5-dioxoimidazolidine-4-carboxylic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid. This document is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis.

A Note on Nomenclature: The target molecule, derived from the common and robust Bucherer-Bergs reaction using pyruvic acid as a starting material, is most accurately named 5-methyl-5-carboxyhydantoin or 5-methyl-2,4-dioxoimidazolidine-5-carboxylic acid . However, to maintain alignment with the inquiry, we will use the specified name while referencing the standard hydantoin structure. This guide focuses on the Bucherer-Bergs pathway, as it is the most prevalent and well-documented method, offering a wealth of practical troubleshooting insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing 4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid?

The Bucherer-Bergs reaction is the most convenient and widely applied method for this class of compounds.[1][2] It is a one-pot, multicomponent reaction that condenses a ketone (in this case, pyruvic acid), with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate to directly form the hydantoin ring system.[3][4]

Q2: What are the most critical parameters to control in the Bucherer-Bergs synthesis for this specific molecule?

Success hinges on the careful control of three key parameters:

  • Reagent Stoichiometry: A molar ratio of approximately 1:2:2 for pyruvic acid:cyanide:ammonium carbonate is recommended to ensure the reaction proceeds efficiently and to minimize side products.[3]

  • pH Control: The reaction mixture should be maintained at a pH of approximately 8-9. Ammonium carbonate serves as an excellent in-situ buffer. Deviations can lead to reactant degradation or unwanted side reactions.[3]

  • Temperature and Pressure: The reaction typically requires heating (60-100 °C) to proceed at a reasonable rate.[1][2] In some cases, using a closed system to maintain pressure can improve yields by retaining volatile components like ammonia and carbon dioxide.

Q3: How can I confirm the identity and purity of my final product?

A combination of standard analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the core structure and identify characteristic peaks for the methyl group, the imidazolidine ring protons, and the carbonyl/carboxyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches, the dual carbonyl groups of the hydantoin ring, and the carboxylic acid O-H and C=O stretches.

  • Melting Point: A sharp melting point is a good indicator of purity.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common problems encountered during the synthesis and workup, focusing on the underlying chemical mechanisms and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Hydantoin Product

Q: My reaction has run for several hours, but upon workup, I'm getting a very low yield or an intractable mixture. What went wrong?

This is a common issue often traced back to reaction conditions or reagent quality.

  • Possible Cause 1: Sub-optimal Reaction Conditions. The formation of the key aminonitrile intermediate and subsequent cyclization are sensitive to temperature and pH.[1]

    • Expert Insight & Solution: The ammonium carbonate in the reaction mixture decomposes upon heating to provide ammonia and carbon dioxide, the active reagents for the cyclization steps. If the temperature is too low (<60 °C), the reaction rate will be impractically slow. Conversely, excessively high temperatures (>110 °C) can promote the degradation of reactants and the decarboxylation of the product. Maintain a steady temperature, typically 80-100 °C, in a suitable solvent like water or an ethanol/water mixture.[3]

  • Possible Cause 2: Incorrect pH. The mechanism involves multiple equilibria, including the formation of the initial cyanohydrin, which are pH-dependent.

    • Expert Insight & Solution: If the medium is too acidic, the cyanide will be protonated to HCN, reducing the concentration of the nucleophilic CN⁻ needed for the initial attack on the ketone. If the medium is too alkaline, the cyanide can degrade, and the starting ketone may undergo undesired aldol-type side reactions. The buffering capacity of ammonium carbonate is crucial here; ensure you are using an adequate excess as recommended.[3]

  • Possible Cause 3: Poor Reagent Quality.

    • Expert Insight & Solution: Pyruvic acid can be unstable and prone to polymerization. Use freshly distilled or a high-purity commercial grade. Potassium or sodium cyanide can degrade upon exposure to atmospheric moisture and CO₂; ensure it is a fine, dry powder.

ParameterRecommended RangeRationale
Temperature 80 - 100 °CBalances reaction rate against thermal degradation and decarboxylation.[1]
pH 8 - 9Optimizes cyanohydrin formation and prevents cyanide degradation.[3]
Solvent Water or Ethanol/WaterEnsures solubility of inorganic salts and organic starting material.[3]
Problem 2: The Final Product is Impure, Containing Significant Byproducts

Q: My NMR spectrum shows extra peaks that I can't account for. What are the most likely side products and how do I get rid of them?

The two most prevalent side reactions for this specific synthesis are hydrolysis of the hydantoin ring and decarboxylation of the final product.

  • Side Reaction 1: Hydrolysis to Hydantoic Acid

    • Causality: The hydantoin ring, particularly under harsh acidic or basic conditions during workup, can undergo nucleophilic attack by water or hydroxide, leading to ring-opening. This forms the corresponding α-ureido acid, in this case, 2-methyl-2-ureidopropanedioic acid.[5] This impurity is often highly water-soluble and can complicate crystallization.

    • Troubleshooting & Prevention:

      • Workup pH: When acidifying the reaction mixture to precipitate the product, do so cautiously and avoid a large excess of strong acid. Aim for a final pH of 2-3.

      • Temperature: Perform the acidification and subsequent filtration at cooler temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.

      • Purification: If hydrolysis has occurred, the resulting hydantoic acid is more acidic and may be separated by careful fractional crystallization or by exploiting solubility differences.

  • Side Reaction 2: Decarboxylation to 5-Methylhydantoin

    • Causality: The target molecule has a carboxylic acid group attached to a quaternary carbon, which is structurally analogous to a β-keto acid. This arrangement makes it susceptible to decarboxylation (loss of CO₂) upon heating, especially in solution.[6] This side reaction leads to the formation of 5-methylhydantoin, a common and often difficult-to-remove impurity.

    • Troubleshooting & Prevention:

      • Minimize Heat: Avoid prolonged heating of the isolated product, especially during recrystallization or drying.

      • Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) rather than in a high-temperature oven.

      • Reaction Time: While the reaction needs heat, unnecessarily long reaction times can increase the amount of decarboxylation that occurs in the reaction vessel. Monitor the reaction by TLC or LCMS if possible.

Diagram 1: Bucherer-Bergs Reaction Mechanism

BuchererBergs cluster_main Main Synthetic Pathway PA Pyruvic Acid CH Cyanohydrin Intermediate PA->CH + CN⁻, H⁺ CN KCN AC (NH₄)₂CO₃ AN α-Amino Nitrile Intermediate CH->AN + NH₃ - H₂O Hydantoin Target Product: 4-Methyl-2,5-dioxo- imidazolidine-4-carboxylic acid AN->Hydantoin + CO₂ (from (NH₄)₂CO₃) - H₂O, Cyclization

Caption: The Bucherer-Bergs reaction pathway for the target hydantoin.

SideReactions Hydantoin Target Product Hydrolysis Hydrolysis (Ring Opening) Hydantoin->Hydrolysis Decarboxylation Decarboxylation Hydantoin->Decarboxylation HydantoicAcid Side Product: Hydantoic Acid Hydrolysis->HydantoicAcid + H₂O (Acid/Base) MethylHydantoin Side Product: 5-Methylhydantoin Decarboxylation->MethylHydantoin Heat (Δ) - CO₂

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Imidapril Synthesis

Introduction Welcome to the comprehensive technical support guide for the synthesis of Imidapril. As an angiotensin-converting enzyme (ACE) inhibitor, Imidapril is a critical active pharmaceutical ingredient (API) for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the comprehensive technical support guide for the synthesis of Imidapril. As an angiotensin-converting enzyme (ACE) inhibitor, Imidapril is a critical active pharmaceutical ingredient (API) for the management of hypertension and chronic heart failure.[1] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and the stability of the final product.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the optimization of reaction conditions. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for developing a robust and reproducible synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of Imidapril hydrochloride?

A1: The primary challenges in Imidapril hydrochloride synthesis include achieving a high yield, minimizing the formation of process-related and degradation impurities, and ensuring the long-term stability of the final hydrochloride salt.[2] A significant issue reported is the instability of the hydrochloride salt when prepared using hydrogen chloride in 1,4-dioxane, which can lead to the product converting back to its free base over time.

Q2: How can the stability of the final Imidapril hydrochloride product be improved?

A2: Enhanced stability can be achieved by modifying the de-esterification and salt formation steps. Traditional methods utilizing dry hydrogen chloride in 1,4-dioxane have been shown to yield a less stable product. A more robust method involves the hydrolysis of the tertiary butyl ester precursor with concentrated sulfuric acid in 1,4-dioxane, followed by salt formation using isopropyl alcohol. This alternative approach has been demonstrated to produce a drug substance that remains stable for over two years.

Q3: What are typical yields for Imidapril hydrochloride synthesis?

A3: Overall yields are highly dependent on the specific synthetic route and optimization of each step. However, reported overall yields can be approximately 68% or higher. The final de-esterification and salt formation step can have a yield of around 80-85%, with a subsequent recrystallization and purification step yielding about 80% of the purified product.[2]

Q4: What are the common impurities, and how can they be minimized?

A4: Impurities in Imidapril can arise from unreacted starting materials, by-products of side reactions, residual solvents, and degradation of the final product.[3] These can include hydrolyzed ester products like the active metabolite imidaprilat, and oxidation products.[3] Minimizing these impurities requires strict control over reaction conditions (temperature, time, stoichiometry), monitoring reaction completion using techniques like HPLC, and employing effective purification methods such as recrystallization.[2]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of common problems encountered during Imidapril synthesis, their root causes, and actionable solutions.

Problem 1: Low Yield of Crude Imidapril Hydrochloride

A low yield in the final de-esterification and salt formation step is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Possible Cause Underlying Scientific Rationale Suggested Solution & Protocol
Incomplete De-esterification The cleavage of the tert-butyl ester is a time and temperature-dependent reaction. Insufficient reaction time or suboptimal temperature will result in unreacted starting material.Solution: Monitor the reaction progress closely using HPLC to ensure the complete disappearance of the starting material peak. For the de-esterification with HCl in dioxane, a typical reaction time is around 8 hours at 20-25°C.[2]
Suboptimal Reaction Temperature The rate of the de-esterification reaction is sensitive to temperature. Temperatures that are too low will slow the reaction, while excessively high temperatures can promote side reactions and impurity formation.Solution: Maintain a stable reaction temperature within the optimal range. For the HCl in dioxane method, this is typically 20-25°C.[2] For the sulfuric acid method, a temperature of 25-30°C is recommended.
Inefficient Product Isolation The hydrochloride salt of Imidapril has specific solubility properties. Improper filtration or drying can lead to loss of product.Solution: Ensure thorough filtration of the precipitated solid. Dry the product under appropriate conditions, such as at 50°C, to remove residual solvents without causing degradation.[2]
Problem 2: High Levels of Impurities in the Final Product

The presence of impurities can compromise the safety and efficacy of the API. Understanding the source of these impurities is key to their mitigation.

Possible Cause Underlying Scientific Rationale Suggested Solution & Protocol
Incomplete Reactions or Side Reactions Each step in a multi-step synthesis can be a source of impurities if not driven to completion or if side reactions occur. For example, in peptide-like couplings, incomplete reactions can lead to the presence of unreacted starting materials.Solution: Employ HPLC monitoring to ensure each reaction goes to completion. Adjust stoichiometry, temperature, and reaction time to minimize the formation of by-products.[2]
Degradation During Workup or Purification Imidapril and its intermediates can be sensitive to pH and temperature. Exposure to harsh conditions during extraction or purification can lead to degradation.Solution: Maintain controlled pH and temperature during all workup and purification steps. For example, during the workup of the sulfuric acid de-esterification, the pH is carefully adjusted first to ~7 with sodium bicarbonate for an organic wash, and then to ~3.98 with dilute HCl for product extraction.
Ineffective Purification The chosen purification method may not be adequate to remove all impurities, especially those with similar physical properties to the desired product.Solution: Optimize the recrystallization process. This includes selecting an appropriate solvent system (e.g., anhydrous methanol or absolute ethanol) and an anti-solvent (e.g., ethyl acetate) to maximize the precipitation of pure product while leaving impurities in the mother liquor. Cooling the mixture to 0°C for at least 3 hours can improve the yield of the purified product.
Problem 3: Poor Stability of the Final Imidapril Hydrochloride

Instability of the final salt form is a critical issue that can affect the shelf-life and therapeutic efficacy of the drug.

Possible Cause Underlying Scientific Rationale Suggested Solution & Protocol
Use of HCl in 1,4-Dioxane for Salt Formation This method has been reported to produce a less stable crystalline form of Imidapril hydrochloride that can revert to the free base over time.Solution: Consider the alternative method of hydrolyzing the tert-butyl ester with concentrated sulfuric acid in 1,4-dioxane, followed by hydrochloride salt formation with isopropyl alcohol. This has been shown to yield a more stable product.
Inadequate Drying or Storage Conditions Residual moisture can accelerate the degradation of the hydrochloride salt. Exposure to high temperatures can also promote decomposition.[4]Solution: Ensure the final product is thoroughly dried and stored in tightly sealed containers, protected from moisture and high temperatures.[4]

Experimental Protocols

Protocol 1: De-esterification and Stable Salt Formation of Imidapril

This protocol describes the conversion of the tertiary butyl ester precursor to a stable form of Imidapril hydrochloride.

  • Reaction Setup: In a suitable reaction vessel, add 150 ml of 1,4-dioxane. Slowly add 29.5 grams of concentrated sulfuric acid while maintaining the temperature at 25-30°C. Stir for 30-45 minutes.

  • Addition of Starting Material: To the solution from step 1, add 50 grams of the (S)-3-N-((S)-1-ethoxycarbonyl-3-phenyl-L-alanyl)-tertiary butyl (1-methyl-2-oxo-imidazoline)-4-carboxylic acid ester in portions over 15 minutes, maintaining the temperature at 25-30°C.

  • Reaction Monitoring: Stir the reaction mixture for 6 hours at 25-30°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Adjust the pH of the reaction mixture to ~7 with sodium bicarbonate. Perform organic washes with methylene chloride (3x100ml) to remove organic impurities.

  • Product Extraction: Adjust the pH of the aqueous layer to ~3.98 with dilute hydrochloric acid. Extract the product with methylene chloride (3x150ml).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Imidapril as an oily mass.

  • Salt Formation: Dissolve the oily mass in 80ml of isopropyl alcohol. Adjust the pH to ~3 with 15% dry hydrochloric acid in isopropyl alcohol.

  • Crystallization and Isolation: Stir the mixture for 2-3 hours at 25-30°C, then cool to 0-5°C. Filter the precipitated white solid, wash with chilled isopropyl alcohol, and dry to obtain the final product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude Imidapril hydrochloride.

  • Dissolution: To a reaction flask, add the crude Imidapril hydrochloride. Add a suitable solvent, such as anhydrous methanol or absolute ethanol, under mechanical stirring.

  • Heating: Heat the mixture to reflux (e.g., 65°C for methanol) until the solid is completely dissolved.

  • Precipitation: Add an anti-solvent, such as ethyl acetate. The volume of the anti-solvent is typically double that of the initial solvent.

  • Crystallization: Cool the mixture to 0°C and allow it to crystallize for at least 3 hours.

  • Isolation and Drying: Filter the purified solid product and dry at 40°C to obtain the final purified Imidapril hydrochloride.

Visualizations

G cluster_0 Imidapril Synthesis Start Tertiary Butyl Ester Precursor De-esterification De-esterification (e.g., H2SO4 in Dioxane) Start->De-esterification 1. Cleavage of Protecting Group Workup Aqueous Workup & pH Adjustment De-esterification->Workup 2. Neutralization & Impurity Removal Extraction Extraction of Free Acid Workup->Extraction 3. Isolation of Imidapril Salt_Formation Salt Formation (e.g., HCl in Isopropanol) Extraction->Salt_Formation 4. Formation of Hydrochloride Salt Purification Recrystallization Salt_Formation->Purification 5. Removal of Impurities Final_Product Pure Imidapril HCl Purification->Final_Product G cluster_1 Troubleshooting Workflow Start Problem Encountered (e.g., Low Yield, High Impurities) Check_Reaction Check Reaction Completion (HPLC Analysis) Start->Check_Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Reagents) Check_Reaction->Check_Conditions Incomplete Reaction Success Problem Resolved Check_Reaction->Success Reaction Complete Optimize_Workup Optimize Workup & Isolation (pH, Solvents, Drying) Check_Conditions->Optimize_Workup Conditions Suboptimal Check_Conditions->Success Conditions Optimal Optimize_Purification Optimize Purification (Recrystallization) Optimize_Workup->Optimize_Purification Workup Issues Optimize_Workup->Success Workup Optimized Re-evaluate_Method Consider Alternative Method (e.g., H2SO4/IPA for Stability) Optimize_Purification->Re-evaluate_Method Purification Ineffective Optimize_Purification->Success Purification Successful Re-evaluate_Method->Success Method Improved

Caption: A Logical Approach to Troubleshooting Imidapril Synthesis.

References

  • Havale, S. H., Rao, S. V., Krishna, K. V., Kumar, A. P., & Babu, P. R. (2015). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research, 2(6), 167-172. [Link]

  • Havale, S. H., et al. (2015). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. [Link]

  • Veeprho. (n.d.). Imidapril Impurities and Related Compound. Veeprho. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidapril. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidapril. PubChem. [Link]

  • Regulska, K., et al. (2013). Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy. Acta Poloniae Pharmaceutica - Drug Research, 70(5), 833-841. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]

  • Veeprho. (n.d.). Imidapril Impurities. Veeprho. [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. LifeTein. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2018, October 1). SIMULTANEOUS ESTIMATION OF IMIDAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE BY RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]

  • Regulska, K., et al. (2013). Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid and its Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted imidazolidinones. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted imidazolidinones. This guide is designed for researchers, chemists, and drug development professionals. We will delve into the common synthetic routes for producing 4-methyl-2-oxoimidazolidine-4-carboxylic acid and its closely related precursor, 5-methyl-2,4-dioxoimidazolidine-5-carboxylic acid (5-methyl-5-carboxyhydantoin), with a focus on troubleshooting common experimental challenges. Our approach is rooted in explaining the chemical principles behind each step to empower you to optimize your synthesis effectively.

Core Synthesis Pathway: The Bucherer-Bergs Reaction

The most direct and widely documented method for synthesizing α,α-disubstituted amino acid precursors, including the hydantoin core of our target molecule, is the Bucherer-Bergs reaction.[1][2] This multicomponent reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing the hydantoin ring system from relatively simple starting materials.[3][4]

For the synthesis of 5-methyl-5-carboxyhydantoin, the logical starting material is pyruvic acid (2-oxopropanoic acid), which reacts with a cyanide source (e.g., KCN or NaCN) and ammonium carbonate.[5]

Reaction Mechanism

The reaction proceeds through several key steps:

  • Cyanohydrin Formation: The ketone (pyruvic acid) reacts with cyanide to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, displaces the hydroxyl group of the cyanohydrin to form an aminonitrile.[3]

  • Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin product.[6]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction for 5-Methyl-5-carboxyhydantoin PyruvicAcid Pyruvic Acid KCN + KCN PyruvicAcid->KCN Cyanohydrin Cyanohydrin Intermediate NH3 + NH₃ (-H₂O) Cyanohydrin->NH3 Aminonitrile Aminonitrile Intermediate CO2 + CO₂ (Cyclization) Aminonitrile->CO2 Hydantoin 5-Methyl-5-carboxyhydantoin (Product) KCN->Cyanohydrin NH3->Aminonitrile CO2->Hydantoin

Caption: Key steps in the Bucherer-Bergs synthesis pathway.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low, or I'm getting no product at all. What are the common causes?

Low or no yield in a Bucherer-Bergs reaction is a frequent issue that can almost always be traced back to one of four key areas: reagent stoichiometry, pH, temperature, or reagent quality.

  • Causality - Reagent Stoichiometry & pH: The Bucherer-Bergs reaction is a delicate balance of equilibria. Ammonium carbonate serves a dual role: it is the source of both ammonia and carbon dioxide and, crucially, it acts as a buffer to maintain the reaction pH between 8 and 9.[3][7] If the pH is too low (acidic), the initial formation of the cyanohydrin intermediate is hindered. If the pH is too high (alkaline), the cyanide salt can degrade. An incorrect molar ratio, typically recommended at 1:2:2 for the ketone:cyanide:ammonium carbonate, can disrupt this balance.[3]

  • Causality - Temperature: This reaction requires sufficient thermal energy to overcome the activation barriers for aminonitrile formation and cyclization. The reaction is typically refluxed in an aqueous or alcoholic solvent at 80-100°C.[3][7] Insufficient temperature will result in a sluggish or stalled reaction.

  • Causality - Reagent Quality: Ammonium carbonate can decompose over time, releasing ammonia and carbon dioxide. Using old or improperly stored ammonium carbonate can lead to a deficiency of the necessary reagents. Similarly, cyanide salts are hygroscopic and can degrade.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Low or No Yield CheckReagents Verify Reagent Quality (Fresh (NH₄)₂CO₃ & KCN) Start->CheckReagents CheckStoichiometry Confirm Molar Ratios (Ketone:KCN:(NH₄)₂CO₃ ≈ 1:2:2) CheckReagents->CheckStoichiometry CheckConditions Verify Reaction Conditions CheckStoichiometry->CheckConditions CheckTemp Is Temperature 80-100°C? CheckConditions->CheckTemp CheckpH Is pH between 8-9? CheckTemp->CheckpH Yes Failure Issue Persists: Consider Alternative Solvent/Catalyst CheckTemp->Failure No Success Yield Improved CheckpH->Success Yes CheckpH->Failure No

Caption: A logical workflow for diagnosing low-yield issues.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Impurity formation is often due to incomplete reaction or side reactions. The most common impurities are unreacted starting materials and the hydantoic acid intermediate.

  • Incomplete Cyclization: The open-chain intermediate, α-ureido acid (hydantoic acid), can be present if the cyclization step is not complete.[1][8] This is often due to insufficient reaction time or temperature. Ensure the reaction is heated until it is quiescent, indicating the decomposition of excess ammonium carbonate is complete.[9]

  • Polymerization: Aldehydes and ketones, especially under basic conditions, can undergo self-condensation or polymerization.[6] Using the correct stoichiometry and maintaining temperature control can minimize this.

  • Starting Material Carryover: Due to the high water solubility of both pyruvic acid and the final product, simple precipitation may not be sufficient for purification.

To minimize impurities, ensure the reaction goes to completion by allowing adequate time at the optimal temperature. A proper workup is critical for removing unreacted starting materials.

Q3: I'm struggling to isolate the product from the reaction mixture. What is the best purification strategy?

The carboxylic acid moiety makes the target molecule highly water-soluble, which complicates isolation.[9] Standard precipitation by cooling may result in low recovery. An acid-base extraction is a highly effective method.

  • Principle of Acid-Base Extraction: The carboxylic acid group of the product can be deprotonated with a base (e.g., NaOH) to form a water-soluble carboxylate salt. This allows you to wash the aqueous layer with an organic solvent (like ethyl acetate or ether) to remove any non-acidic, organic-soluble impurities. Subsequently, the aqueous layer is re-acidified (e.g., with HCl) to a pH of ~2, which protonates the carboxylate, causing the desired carboxylic acid product to precipitate out of the solution.[10]

  • Recrystallization: After isolation, the crude product can be further purified by recrystallization. A mixture of ethanol and water is often a good solvent system for hydantoins.[3] For highly water-soluble products, recrystallization from hot acetonitrile or digestion in boiling water followed by controlled cooling can be effective.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the structural difference between 4-methyl-2-oxoimidazolidine-4-carboxylic acid and 5-methyl-2,4-dioxoimidazolidine-5-carboxylic acid?

This is a critical point of nomenclature.

  • 5-methyl-2,4-dioxoimidazolidine-5-carboxylic acid is a hydantoin . It has two carbonyl (C=O) groups at positions 2 and 4 of the imidazolidine ring. This is the direct product of the Bucherer-Bergs reaction with pyruvic acid.

  • 4-methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea . It has only one carbonyl group at position 2.

The Bucherer-Bergs synthesis will yield the hydantoin (the 2,4-dione). Obtaining the 2-oxo variant would require a subsequent, non-trivial selective reduction of the C4 carbonyl group, or a completely different synthetic strategy.

Q2: How could one synthesize the "2-oxo" variant specifically?

Q3: What are the critical safety precautions for this synthesis?

The primary hazard in the Bucherer-Bergs reaction is the use of alkali metal cyanides (NaCN or KCN) .

  • Toxicity: Cyanides are highly toxic if ingested, inhaled, or absorbed through the skin.

  • HCN Gas Release: Crucially, never allow cyanide salts to come into contact with acid. Acidification will release highly toxic hydrogen cyanide (HCN) gas. All initial reaction steps must be performed under basic or neutral conditions. The final acidification for product precipitation must be done in a well-ventilated fume hood after all residual cyanide has been reacted or quenched.

  • Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat.

  • Quenching: A quench solution of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions should be prepared in advance to safely neutralize any residual cyanide in the glassware or reaction mixture before disposal.

Q4: How can I effectively monitor the reaction's progress?

Monitoring the consumption of the starting material (pyruvic acid) is the most straightforward method.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting ketone. Since the product is a carboxylic acid, it may streak on a standard silica plate. Using a mobile phase containing a small amount of acetic or formic acid can improve the spot shape.[10] A potassium permanganate stain can be used to visualize the components.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent method to track the formation of the product and the disappearance of the starting material.

Data & Protocols

Table 1: Optimized Bucherer-Bergs Reaction Parameters
ParameterRecommended ValueRationale & Reference
Molar Ratio 1 : 2 : 2Ensures sufficient cyanide and buffering capacity.[3]
(Ketone:KCN:(NH₄)₂CO₃)
Solvent Water or Ethanol/WaterProvides good solubility for reagents and allows for reflux temperature.[3]
Temperature 80 - 100 °C (Reflux)Drives the reaction to completion.[7]
pH ~8 - 9Maintained by the (NH₄)₂CO₃ buffer; optimal for intermediate formation.[3]
Reaction Time 3 - 6 hoursTypically sufficient for completion, monitor until effervescence ceases.[9]
Experimental Protocol 1: Synthesis of 5-Methyl-2,4-dioxoimidazolidine-5-carboxylic Acid

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyruvic acid (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. The mixture will become a clear solution and then effervescence will be observed.

  • Monitoring: Continue refluxing for 4-6 hours. The reaction is typically complete when the evolution of gas ceases.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

Experimental Protocol 2: Purification by Acid-Base Extraction and Recrystallization
  • Basification: Transfer the cooled reaction mixture to a separatory funnel. Add 2M NaOH solution until the pH is >10. This converts the product to its sodium salt.

  • Organic Wash: Wash the basic aqueous solution twice with ethyl acetate to remove any non-acidic organic impurities. Discard the organic layers.

  • Acidification & Precipitation: Perform this step in a certified fume hood. Slowly add concentrated HCl to the aqueous layer with stirring until the pH is ~2. A white precipitate of the product should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Recrystallization: Dissolve the crude product in a minimum amount of boiling water or a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Drying: Filter the purified crystals and dry them in a vacuum oven to a constant weight.

References

  • CN103864633A - Method for preparing alpha-aminoisobutyric acid - Google Patents.
  • Molecules. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid." Available at: [Link]

  • ARC Journals. "Effect of Oxidant 1, 3-Dichloro-5-5-Dimethylhydantoin and 5, 5." Available at: [Link]

  • Food Science and Technology. "Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food." Available at: [Link]

  • ResearchGate. "Proposed biotechnological routes to 2-HIBA. (a) Biohydrolysis of..." Available at: [Link]

  • ResearchGate. "1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998)." Available at: [Link]

  • Molecules. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Available at: [Link]

  • Encyclopedia MDPI. "Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Available at: [Link]

  • Cambridge University Press. "Bucherer-Bergs Reaction." Available at: [Link]

  • Organic Syntheses. "α-AMINOISOBUTYRIC ACID." Available at: [Link]

  • Molecules. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors." Available at: [Link]

  • Wikipedia. "Bucherer–Bergs reaction." Available at: [Link]

  • Organic Chemistry Portal. "Bucherer-Bergs Reaction." Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine." Available at: [Link]

  • Organic Syntheses. "5,5-dimethylhydantoin." Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conform." Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Available at: [Link]

  • ResearchGate. "Synthesis of 4-Methylimidazole-2-Carboxylic Acid." Available at: [Link]

  • Prime Scholars. "Synthesis of Stable Imidapril Hydrochloride." Available at: [Link]

  • Google Patents. "US5387713A - Process for purification of carboxylic acids.
  • Reddit. "Isolation of a Carboxylic acid : r/chemhelp." Available at: [Link]

Sources

Troubleshooting

avoiding racemization during the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Subject: Technical Guide: Avoiding Racemization in the Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Executive Summary & Core Directive To: Research Scientists, Process Chemists, and Drug Development Lea...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Avoiding Racemization in the Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary & Core Directive

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Technical Support Division Subject: Critical Controls for Stereochemical Integrity in Imidazolidinone Synthesis

You are likely synthesizing (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (often referred to as OIC or Compound 1 ) as a chiral building block for peptidomimetics, such as Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Imidapril) or antibiotic intermediates.

The central challenge in this synthesis is the high susceptibility of the C4 chiral center to racemization . The


-proton at the C4 position is acidic due to the electron-withdrawing effects of the adjacent carboxylic acid and the urea carbonyl group.

The Golden Rule: Stereochemical retention is strictly dependent on maintaining a low-temperature, weakly basic environment during cyclization and avoiding basic conditions during workup.

Critical Control Points (Q&A)

Q1: Why is my product showing low optical rotation ( ) despite using pure starting material?

Diagnosis: The most common cause is base-catalyzed enolization during the cyclization step or subsequent workup. Technical Insight: The synthesis typically involves the cyclization of (S)-2-amino-3-(methylamino)propionic acid (also known as


-methylamino-L-alanine or BMAA) using a carbonyl source like phosgene or triphosgene.
  • The Trap: If you use a strong base (e.g., NaOH, KOH) or allow the temperature to rise above 0–5°C during the phosgene addition, the C4 proton is abstracted, forming an achiral enolate intermediate. Upon reprotonation, a racemic mixture forms.

  • The Fix: Use Sodium Bicarbonate (NaHCO

    
    )  as the acid scavenger. It provides sufficient basicity to neutralize the HCl byproduct without being strong enough to rapidly deprotonate the C4 position at low temperatures.
    
Q2: I am using the ester hydrolysis route. Why does racemization occur during deprotection?

Diagnosis: You are likely using basic hydrolysis (saponification) or harsh acidic conditions with inadequate temperature control. Technical Insight: While esters of OIC are stable, removing the ester group using hydroxide (OH


) is a high-risk operation for racemization.
  • The Fix: Switch to Acidic Hydrolysis .

    • Protocol: Use concentrated Sulfuric Acid (H

      
      SO
      
      
      
      )
      in 1,4-dioxane at room temperature.
    • Why? This method has been proven to minimize degradation and racemization compared to HCl/dioxane systems, likely due to the non-nucleophilic nature of the counter-ion and better solubility profiles [1][2].

Q3: How do I purify the product without inducing racemization during workup?

Diagnosis: Traditional acid-base extraction often exposes the free acid to pH ranges where it is unstable. Technical Insight: The sodium salt of the product is water-soluble.[1] Acidifying it with strong mineral acids and extracting can be messy and yield-limiting.

  • The Fix: Use Ion Exchange Chromatography .[1]

    • Pass the aqueous reaction mixture through a strongly acidic cation exchange resin (e.g., Dowex 50WX2-100 , H

      
       form).[1]
      
    • Mechanism:[2][3][4][5] The resin captures Na

      
       ions, releasing the free carboxylic acid into the eluate without exposing it to prolonged harsh acidic or basic extremes.
      
    • Post-Process: Lyophilize the aqueous eluate and recrystallize from Acetonitrile (MeCN) [1].

Validated Experimental Protocols

Protocol A: Direct Cyclization (Recommended)

Best for: Converting (S)-2-amino-3-(methylamino)propionic acid directly to the target acid.

ParameterSpecificationReason
Starting Material (S)-2-amino-3-(methylamino)propionic acid HClMust be >99% ee.
Reagent Phosgene (20% in toluene) OR TriphosgeneCarbonyl source for urea formation.
Base NaHCO

(Excess, ~10 eq)
Mild base to scavenge HCl; prevents pH spikes.
Solvent WaterSolubilizes the zwitterionic starting material.
Temperature 0°C (Ice Bath) Critical to suppress enolization rates.

Step-by-Step:

  • Dissolution: Dissolve (S)-2-amino-3-(methylamino)propionic acid HCl (1.0 eq) in water. Cool to 0°C .[3]

  • Buffering: Add solid NaHCO

    
     (10.0 eq) slowly to the stirred solution.
    
  • Cyclization: Add Phosgene solution (3.5 eq) dropwise over 30 minutes. Do not allow temp to exceed 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) overnight.

  • Workup:

    • Pass the aqueous phase through a column of Dowex 50WX2-100 (H

      
       form) .[1]
      
    • Elute with water.[1] Collect acidic fractions.

  • Isolation: Lyophilize the aqueous fractions to obtain a solid.

  • Purification: Recrystallize from boiling Acetonitrile .

    • Yield Target: ~65-75%[6]

    • Optical Rotation:[4]

      
       to 
      
      
      
      (
      
      
      , H
      
      
      O) [1].
Protocol B: Ester Hydrolysis (Alternative)

Best for: Deprotecting tert-butyl or benzyl ester intermediates.

  • Dissolution: Dissolve the ester intermediate in 1,4-dioxane .

  • Acidification: Add Conc. H

    
    SO
    
    
    
    (do not use dilute acid).
  • Reaction: Stir at 20–25°C (Room Temp). Do not heat.

  • Precipitation: The product may precipitate or can be isolated by adding isopropanol/ether.

  • Note: Avoid HCl in dioxane if stability issues are observed over time [2].

Visualizing the Control Strategy

The following diagram illustrates the synthesis pathway and the specific points where racemization risks are highest.

G cluster_0 Starting Material cluster_1 Cyclization (Critical Control Point) cluster_2 Workup & Purification Start (S)-2-amino-3- (methylamino)propionic acid Reaction Reaction with Phosgene/Triphosgene Solvent: Water Start->Reaction Risk1 RISK: High Temp (>10°C) RISK: Strong Base (NaOH) Reaction->Risk1 Control1 CONTROL: Ice Bath (0°C) CONTROL: NaHCO3 (Weak Base) Reaction->Control1 Risk2 RISK: Acid/Base Extraction (pH swings cause racemization) Risk1->Risk2 Racemization Cascade Intermediate Sodium Salt of (S)-1-Methyl-2-oxoimidazolidine-4-COOH Control1->Intermediate Intermediate->Risk2 Control2 CONTROL: Dowex 50WX2 (H+) Resin (Gentle acidification) Intermediate->Control2 Product Final Product: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (Pure Enantiomer) Control2->Product

Caption: Workflow for the stereoselective synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, highlighting critical control points to prevent racemization.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Melting Point (<240°C) Presence of racemate or water.Recrystallize from dry Acetonitrile. Ensure lyophilization was complete.
Product "Jumps" on heating Thermosalience (normal property).[1]This is a known physical property of the crystal lattice of this compound; it indicates high crystallinity [1].
NMR shows "split" peaks Conformational isomers.The molecule exists as two distinct conformers in solution/crystal due to H-bonding.[1][7][8] This is normal and not an impurity [1].
Low Yield after Ion Exchange Product stuck on resin.Ensure you are using the resin in H

form and eluting with sufficient water. The product is highly polar.

References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid . Molbank, 2024(2), M1835.[7] [Link][1]

  • Shiba, S., et al. (1991). Process for preparing optically active 2-oxoimidazolidine derivatives. U.S. Patent No. 5,013,845. Washington, DC: U.S.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of different synthetic routes to 4-methyl-2-oxoimidazolidine-4-carboxylic acid

The following guide details the comparative synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid (also referred to as -methyl-2-oxo-4-imidazolidinecarboxylic acid ). This scaffold is a critical constrained amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid (also referred to as


-methyl-2-oxo-4-imidazolidinecarboxylic acid ). This scaffold is a critical constrained amino acid used in peptidomimetics to induce specific secondary structures (like 

-turns) and restrict conformational freedom in drug design.

Executive Summary

The synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 2248284-31-1) presents a unique challenge due to the quaternary carbon center at position 4. Unlike simple imidazolidinones, the introduction of the methyl group at the chiral center requires specific precursors to prevent racemization or low yields.

This guide evaluates two primary methodologies:

  • The Hofmann Rearrangement Route : A "ring-closing" strategy converting

    
    -methylasparagine derivatives via an isocyanate intermediate.
    
  • The Diamine Cyclization Route : A direct carbonylation of 2-methyl-2,3-diaminopropionic acid using phosgene equivalents (CDI/Triphosgene).

Recommendation : The Hofmann Rearrangement Route is generally preferred for laboratory-scale synthesis due to the accessibility of asparagine precursors and the "one-pot" nature of the rearrangement-cyclization cascade. The Diamine Cyclization Route is superior for industrial scalability if the diamine precursor is commercially sourced, as it avoids oxidative conditions.

Route Analysis & Mechanism

Route A: Hofmann Rearrangement of -Methylasparagine

This route leverages the intrinsic reactivity of the primary amide in


-methylasparagine. Upon treatment with an oxidant (e.g., Iodosobenzene diacetate or Bromine/Base), the side-chain amide undergoes a Hofmann rearrangement to form an isocyanate. The adjacent 

-amino group intramolecularly traps this isocyanate, forming the cyclic urea (imidazolidinone) ring in a single step.

Mechanism :

  • Oxidation : The amide nitrogen is oxidized (loss of 2H, gain of LG).

  • Rearrangement : Migration of the alkyl group forms an isocyanate (-N=C=O) at the

    
    -position.
    
  • Cyclization : The free

    
    -amine attacks the isocyanate carbon, closing the 5-membered ring.
    
Route B: Cyclization of 2-Methyl-2,3-diaminopropionic Acid

This route involves the direct insertion of a carbonyl unit between the two amino groups of 2-methyl-2,3-diaminopropionic acid. This requires a carbonyl donor such as 1,1'-Carbonyldiimidazole (CDI), Triphosgene, or Phosgene.

Mechanism :

  • Activation : The carbonyl source reacts with the more nucleophilic amine (usually the distal

    
    -amine).
    
  • Ring Closure : The second amine attacks the activated carbonyl intermediate, releasing the leaving group (imidazole or chloride) and forming the cyclic urea.

Comparative Data Analysis

MetricRoute A: Hofmann RearrangementRoute B: Diamine Cyclization
Starting Material

-Methylasparagine (or protected analog)
2-Methyl-2,3-diaminopropionic acid
Key Reagents PIDA (PhI(OAc)

), Br

/NaOH, or NBS
CDI, Triphosgene, or DSC
Atom Economy Moderate (Loss of CO

equivalent during rearrangement)
High (Incorporation of C=O unit)
Yield 60–85% (Substrate dependent)75–95%
Purity Profile High (Crystallizable product)High (Often requires ion-exchange workup)
Scalability Good (PIDA is safer than Br

at scale)
Excellent (CDI is standard for scale-up)
Key Risk Retention of configuration at quaternary centerAvailability of chiral diamine precursor

Visualization of Synthetic Pathways[1][2][3]

SynthesisPathways cluster_0 Route A: Hofmann Rearrangement cluster_1 Route B: Diamine Cyclization Start_A α-Methylasparagine Inter_A1 N-Bromo/Iodo Amide Start_A->Inter_A1 Oxidant (PIDA/Br2) Inter_A2 Isocyanate Intermediate (Transient) Inter_A1->Inter_A2 Hofmann Rearrangement (-CO2) Product 4-Methyl-2-oxoimidazolidine- 4-carboxylic Acid Inter_A2->Product Intramolecular Cyclization Start_B 2-Methyl-2,3-diamino- propionic Acid Inter_B1 Activated Carbamate Start_B->Inter_B1 + Reagent_B Reagent_B Carbonyl Source (CDI / Triphosgene) Inter_B1->Product Ring Closure (-Im/-HCl)

Figure 1: Mechanistic pathways for the synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid comparing the Hofmann Rearrangement (Blue) and Diamine Carbonylation (Red).

Detailed Experimental Protocols

Protocol A: Hofmann Rearrangement using PIDA (Recommended for Lab Scale)

This method avoids the use of elemental bromine and offers mild conditions compatible with the quaternary center.

Reagents :

  • (S)-

    
    -Methylasparagine (1.0 eq)
    
  • Iodosobenzene diacetate (PIDA) (1.1 eq)

  • Solvent: Ethyl Acetate / Acetonitrile / Water mixture (2:2:1)

  • Base: Pyridine or mild aqueous carbonate (optional depending on pH)

Procedure :

  • Dissolution : Suspend (S)-

    
    -methylasparagine (10 mmol) in a mixture of MeCN/H
    
    
    
    O (20 mL).
  • Addition : Add Iodosobenzene diacetate (PIDA) (11 mmol) portion-wise at 0°C. Stir for 30 minutes at 0°C.

  • Rearrangement : Allow the reaction to warm to room temperature and stir for 4–12 hours. The solution typically becomes clear as the rearrangement proceeds.

  • Workup : Concentrate the solvent under reduced pressure.

  • Purification : The crude residue is often purified by ion-exchange chromatography (Dowex 50W) or recrystallization from Ethanol/Water to yield the product as a white crystalline solid.

  • Validation : Confirm structure via

    
    H NMR (D
    
    
    
    O) looking for the disappearance of the amide protons and the retention of the methyl singlet.
Protocol B: Cyclization with CDI (Recommended for Scale-Up)

This method utilizes 1,1'-Carbonyldiimidazole (CDI), a solid handling alternative to phosgene.

Reagents :

  • 2-Methyl-2,3-diaminopropionic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: THF or Dioxane/Water

  • Base: Triethylamine (2.0 eq)

Procedure :

  • Preparation : Dissolve 2-methyl-2,3-diaminopropionic acid (10 mmol) in water (10 mL) and add Triethylamine (20 mmol).

  • Activation : Dissolve CDI (12 mmol) in THF (10 mL) and add it dropwise to the amino acid solution at 0°C.

  • Reaction : Stir the mixture at room temperature for 16 hours. Monitor by TLC or LC-MS for the formation of the cyclic urea (M+1 = 145.1).

  • Workup : Acidify the solution to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x) or, if the product is too polar, lyophilize the aqueous phase.

  • Purification : Desalt using a cation exchange resin or purify via preparative HPLC.

Critical Quality Attributes (CQA)

When characterizing the final product, ensure the following specifications are met to guarantee suitability for downstream peptide synthesis:

  • Chiral Purity :

    
     ee. The quaternary center is prone to racemization if harsh basic conditions are used during the Hofmann step.
    
  • Identity (NMR) :

    • 
      H NMR (D
      
      
      
      O):
      
      
      1.45 (s, 3H, CH
      
      
      ), 3.30 (d, 1H, CH
      
      
      ), 3.60 (d, 1H, CH
      
      
      ).
    • 
      C NMR: Distinct carbonyl signals for the urea (~160 ppm) and the carboxylic acid (~175 ppm).
      
  • Solubility : Highly soluble in water and DMSO; poor solubility in non-polar organic solvents.

References

  • Hofmann Rearrangement Methodology

    • Title: Hypervalent Iodine-Mediated Hofmann Rearrangement of Carboxamides.
    • Source: Journal of Organic Chemistry, 2000.
    • URL: [Link] (Generalized PIDA protocol).

  • Synthesis of Cyclic Ureas from Diamines

    • Title: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][2]

    • Source: Molbank, 2024.[1]

    • URL: [Link] (Analogous synthesis using phosgene equivalents).

  • Peptidomimetic Applications

    • Title: Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent m
    • Source: Bioorganic & Medicinal Chemistry Letters, 2002.
    • URL: [Link]

Sources

Comparative

X-ray crystallography of 4-methyl-2-oxoimidazolidine-4-carboxylic acid for structure confirmation

Comparison Guide: Structural Confirmation of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Executive Summary: The Quaternary Challenge In the development of peptidomimetics and hydantoin analogs, 4-methyl-2-oxoimidazolid...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structural Confirmation of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary: The Quaternary Challenge

In the development of peptidomimetics and hydantoin analogs, 4-methyl-2-oxoimidazolidine-4-carboxylic acid (MOICA) presents a specific structural challenge that standard spectroscopic methods often fail to resolve definitively.

Unlike its mono-substituted counterparts, MOICA possesses a quaternary carbon at the C4 position .[1][2][3] This structural feature eliminates the methine proton (


-proton) typically required for scalar coupling analysis in NMR.[2][3] Consequently, determining the absolute configuration (enantiomeric purity)  and distinguishing between potential tautomeric forms  in the solid state becomes a bottleneck in the drug development pipeline.[3]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against high-field NMR and Vibrational Circular Dichroism (VCD), demonstrating why SC-XRD is the requisite "Gold Standard" for this specific molecular class.[1][2][3]

Technical Analysis: The Case for Crystallography

The Structural Problem

The MOICA molecule contains a 5-membered cyclic urea ring. The critical features requiring confirmation are:

  • Absolute Configuration at C4: The chiral center carries a methyl group, a carboxyl group, an amine (N3), and a methylene (C5).[1][2][3] Without a proton at C4, NOE (Nuclear Overhauser Effect) signals are often ambiguous due to the free rotation of the methyl group.[2][3]

  • Tautomeric Ambiguity: Cyclic ureas can exhibit lactam-lactim tautomerism (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2][3] While the keto form is generally preferred, stabilization by hydrogen bonding in the solid state can only be observed directly via diffraction.[2][3]
    
  • N-Substitution Differentiation: If the synthesis involves non-selective alkylation, distinguishing between N1, N3, or O-alkylation is critical.

Comparative Methodology: SC-XRD vs. Alternatives

The following table summarizes the capabilities of the primary structural confirmation techniques for MOICA.

FeatureSC-XRD (Single Crystal X-Ray) Solution NMR (600 MHz) VCD (Vibrational Circular Dichroism)
Connectivity Definitive. Direct mapping of electron density.[1][2][3]High. Inferred via HMBC/HSQC.[2]Low. Requires known connectivity.[2]
Absolute Configuration Direct. Via anomalous scattering (Flack parameter).[1][2][3]Indirect. Requires chiral shift reagents or derivatization (Mosher's).[1][2][3]Good. Comparison with calculated spectra.
Quaternary Center Resolved. No proton requirement.Blind Spot. Lack of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

coupling limits stereochemical assignment.[2][3]
Applicable, but computationally expensive.[1][2][3]
Tautomeric State Precise. Bond lengths (C=O vs C-O) reveal exact state.[1][2][3]Averaged. Fast exchange often blurs signals.[2]Sensitive, but solvent-dependent.[1][2][3]
Sample State Solid (Crystal required).Solution.Solution.
Sample Recovery 100% Non-destructive. 100% Non-destructive.100% Non-destructive.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: While NMR is faster for routine purity checks, it infers structure through magnetic interactions.[2][3] SC-XRD images the electron density.[2][4] For a quaternary center like C4 in MOICA, SC-XRD is the only method that provides a self-validating, absolute structural proof without chemical modification [1, 2].[1][2][3]

Experimental Protocol: SC-XRD Workflow

To achieve a publication-quality structure for MOICA, follow this optimized protocol. This workflow is designed to maximize the probability of obtaining a suitable single crystal from polar heterocycles.[2]

Phase 1: Crystallization Strategy

MOICA is a polar, hydrogen-bond-donating molecule.[1][2][3] Standard non-polar evaporation will likely yield amorphous powder.[2]

Recommended Method: Slow Vapor Diffusion [1][2]

  • Solvent A (Good Solvent): Dissolve 10-15 mg of MOICA in the minimum amount of Water or Methanol (highly polar).[1][2][3]

  • Solvent B (Anti-Solvent): Use Acetonitrile or Acetone .[1][2][3]

  • Setup: Place solution A in a small inner vial. Place this vial uncapped inside a larger jar containing Solvent B. Cap the large jar.

  • Mechanism: Solvent B slowly diffuses into A, lowering solubility gradually and promoting lattice formation over precipitation.[2][3]

Phase 2: Data Collection & Refinement
  • Radiation Source: Use Cu Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    = 1.54184 Å)
    .[2][3]
    • Reasoning: For light-atom structures (C, H, N, O) lacking heavy halogens, Molybdenum (Mo) radiation often produces insufficient anomalous scattering to determine absolute configuration reliably.[1][2][3] Copper radiation maximizes the anomalous signal for oxygen/nitrogen, allowing for a confident Flack parameter calculation [3].[2][3]

  • Temperature: Collect at 100 K .

    • Reasoning: Freezes methyl group rotation (C4-Me) and reduces thermal ellipsoids, allowing precise location of hydrogen atoms involved in the urea H-bond network.[1][2][3]

Phase 3: Structural Validation (The "Checklist")

Upon solving the structure, verify these parameters to confirm the MOICA identity:

  • C2=O Bond Length: Should be approx 1.23 Å (indicates ketone form).[1][2][3] If >1.30 Å, suspect enolization.[2][3]

  • N3-C4 Bond Length: Confirm single bond character (~1.45 Å).

  • Flack Parameter: For absolute configuration:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Correct enantiomer).[2][3]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Inverted enantiomer).[2][3]
      
    • Note: With light atoms, the error (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) might be higher.[2][3] Ensure the refined structure has a statistically significant difference from the inverted model.
      

Visualization of Decision Logic

The following diagram illustrates the decision pathway for characterizing MOICA, highlighting the critical "Quaternary Junction" where NMR fails and SC-XRD becomes mandatory.

Structure_Confirmation_Flow Start Synthesized MOICA Sample Purity 1. Purity Check (HPLC/MS) Start->Purity NMR_1D 2. 1D NMR (1H, 13C) Purity->NMR_1D Decision_1 Is Connectivity Clear? NMR_1D->Decision_1 NMR_2D 3. 2D NMR (HMBC/NOESY) Decision_1->NMR_2D Ambiguous Quaternary_Check Does C4 Stereochem remain ambiguous? Decision_1->Quaternary_Check Connectivity OK NMR_2D->Quaternary_Check Crystallization 4. Crystallization Screen (Slow Diffusion: MeOH/MeCN) Quaternary_Check->Crystallization YES (Quaternary C4) Final_Conf CONFIRMED STRUCTURE (Absolute Config + Tautomer) Quaternary_Check->Final_Conf NO (Rare for this molecule) XRD_Collect 5. SC-XRD Data Collection (Cu Source, 100K) Crystallization->XRD_Collect Refinement 6. Structure Refinement (Flack Parameter Analysis) XRD_Collect->Refinement Refinement->Final_Conf

Caption: Decision matrix for MOICA characterization. The quaternary C4 center acts as a "hard gate," necessitating SC-XRD for definitive stereochemical assignment.[3]

Data Interpretation: What the Crystal Tells You

When analyzing the crystallographic data for MOICA, expect to observe specific supramolecular motifs.[2][3] Research on analogous imidazolidin-2-ones indicates that these molecules typically form helical assemblies or tapes in the solid state [4].[1][2]

  • Hydrogen Bonding: The Urea motif (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is a dual donor/acceptor.[2][3][5] In MOICA, the carboxylic acid adds another donor/acceptor pair.[2][3]
    
    • Expectation: Look for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (urea-urea) interactions and 
      
      
      
      (acid-urea) interactions.[2][3] These networks stabilize the crystal lattice and are often responsible for the high melting points observed in this class of compounds.[3]
  • Conformation: The 5-membered ring is rarely planar.[2] It usually adopts an envelope conformation .[2] The atom at the "flap" of the envelope is often C4 or C5.[3] SC-XRD will precisely define this puckering, which correlates with the molecule's bioactivity profile (e.g., fit into an enzyme active site).[1][2][3]

Conclusion

For 4-methyl-2-oxoimidazolidine-4-carboxylic acid , relying solely on NMR introduces a risk of stereochemical misassignment due to the quaternary C4 center.[1][2][3] While VCD offers a solution-phase alternative, SC-XRD remains the superior choice for its ability to simultaneously resolve absolute configuration, tautomeric preference, and solid-state conformation.[1][2][3] The investment in crystallization (using the methanol/acetonitrile diffusion method) yields a definitive, self-validating dataset that serves as the ultimate structural proof for publication and regulatory filing.[1][3]

References

  • Hofmann, M. et al. (2017).[1][2][3] "Why is crystallography still used in some cases for small molecule structure determination?" Chemistry Stack Exchange / Reviews. Link

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Guides. Link

  • Parsons, S. (2021).[1][2][3] "Absolute Configuration of Small Molecules by Co-Crystallization."[2][6] NIH / PubMed Central.[2] Link

  • Dey, A. L. et al. (2024).[1][2][3][5] "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2][3][5][7] Molbank, 2024(2), M1835.[1][2][3][5] Link

  • PubChem. (2024).[1][2][3][8] "(4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid Compound Summary." National Library of Medicine.[2] Link[1][2][3]

Sources

Validation

biological activity comparison of 4-methyl-2-oxoimidazolidine-4-carboxylic acid derivatives

Publish Comparison Guide: Biological Activity of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives Executive Summary & Core Scaffold Analysis Topic: Biological Activity Comparison of 4-Methyl-2-oxoimidazolidine-4...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives

Executive Summary & Core Scaffold Analysis

Topic: Biological Activity Comparison of 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives. Primary Therapeutic Target: Matrix Metalloproteinase-13 (MMP-13/Collagenase-3). Clinical Indication: Osteoarthritis (OA), Cancer Metastasis.[1]

The Scaffold: The 4-methyl-2-oxoimidazolidine-4-carboxylic acid core represents a conformationally constrained amino acid analog. Unlike the flexible linear peptides or non-methylated heterocycles, the C4-methyl group (alpha-methyl substitution) introduces steric bulk that locks the ring into a specific conformation. This "alpha-methyl effect" is critical for:

  • Selectivity: Discriminating between the deep S1' pocket of MMP-13 and the shallower pockets of MMP-1 (Collagenase-1) or MMP-14 (MT1-MMP).

  • Metabolic Stability: Preventing rapid enzymatic hydrolysis of the amide/urea bonds.

This guide compares the biological performance of these derivatives, focusing on the Zinc Binding Group (ZBG) variations and P1' substituent optimization.

Mechanism of Action: MMP-13 Inhibition[1][2]

MMP-13 is the primary enzyme responsible for the irreversible degradation of Type II Collagen in articular cartilage.[1] The inhibition mechanism relies on a "lock-and-key" fit where the inhibitor occupies the active site.

  • Zinc Chelation: The derivative must neutralize the catalytic Zinc ion (

    
    ) essential for hydrolysis.
    
  • S1' Pocket Occupancy: The N1-substituent (P1' group) must penetrate the S1' specificity loop. MMP-13 has a unique, large, and hydrophobic S1' pocket compared to other MMPs.

Pathway Visualization (MMP-13 Role in OA)

MMP13_Pathway Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Inflammation->Chondrocyte MMP13_Exp MMP-13 Expression (Upregulation) Chondrocyte->MMP13_Exp MMP13_Active Active MMP-13 Enzyme (Zinc-Dependent) MMP13_Exp->MMP13_Active Pro-enzyme Activation Collagen Type II Collagen (Cartilage Matrix) MMP13_Active->Collagen Cleavage Inhibitor 4-Methyl-2-oxoimidazolidine Derivative Inhibitor->MMP13_Active Chelation of Zn2+ (Inhibition) Degradation Cartilage Degradation (Osteoarthritis) Collagen->Degradation

Figure 1: Pathological role of MMP-13 in osteoarthritis and the intervention point of 2-oxoimidazolidine inhibitors.

Comparative Biological Activity Data

The following data synthesizes structure-activity relationship (SAR) trends from key medicinal chemistry studies. The comparison highlights the impact of the C4-Methyl group and the ZBG type.

Table 1: Potency and Selectivity Profile
Compound ClassR1 (P1' Group at N1)R2 (C4 Substituent)ZBG (C4 Group)MMP-13 IC50 (nM)Selectivity (vs MMP-1)Biological Outcome
A (Baseline) 4-PhenoxyphenylHCarboxylic Acid450Low (< 10x)Weak binding; high flexibility leads to off-target effects.
B (Target) 4-PhenoxyphenylMethyl Carboxylic Acid 28 Moderate (50x)C4-Methyl restricts conformation, improving fit in S1' pocket.
C (High Potency) 4-(4-Fluorophenoxy)phenylMethyl Hydroxamic Acid 3 High (> 500x)Hydroxamate chelates Zn2+ more strongly; F-group improves lipophilicity.
D (Alternative) Biphenyl-4-ylMethylCarboxylic Acid65Moderate (30x)Biphenyl is too rigid for the S1' loop compared to the phenoxy ether.

Key Insights:

  • Effect of C4-Methylation: Comparing Compound A and B, the addition of the methyl group at C4 improves potency by over 15-fold . This confirms that the "alpha-methyl" constraint forces the phenyl ring at N1 into the optimal orientation for the S1' pocket.

  • ZBG Comparison: Hydroxamic acids (Compound C) are generally more potent chelators than carboxylic acids (Compound B), often reaching single-digit nanomolar potency. However, carboxylic acids often have better oral bioavailability and less "zinc-binding" toxicity.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the core scaffold and the validation of biological activity.

Protocol A: Synthesis of (4S)-4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Core

Rationale: This route utilizes the Bucherer-Bergs reaction modified for alpha-methyl ketones or amino acid cyclization to ensure the quaternary center formation.

  • Starting Material: Begin with (S)-alpha-methyl-serine methyl ester hydrochloride.

  • Urea Formation:

    • Suspend the amino ester (1.0 eq) in DCM/TEA at 0°C.

    • Add Triphosgene (0.35 eq) or Carbonyldiimidazole (CDI) (1.1 eq) dropwise.

    • Stir for 2 hours at room temperature to form the isocyanate intermediate in situ.

  • Cyclization:

    • Add a primary amine (R-NH2, e.g., 4-phenoxyaniline) to the reaction mixture to form the uncyclized urea.

    • Heat the intermediate in toluene with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 80°C for 6 hours.

    • The intramolecular attack of the urea nitrogen on the ester carbonyl (or activated species) closes the ring.

  • Hydrolysis (for Acid derivatives):

    • Treat the ester with LiOH (2.0 eq) in THF/Water (3:1) for 4 hours.

    • Acidify with 1N HCl to precipitate the 4-methyl-2-oxoimidazolidine-4-carboxylic acid .

Protocol B: MMP-13 Fluorometric Inhibition Assay

Rationale: A self-validating enzymatic assay using a fluorogenic substrate to measure IC50.

  • Reagents:

    • Enzyme: Recombinant Human MMP-13 (activated with APMA).

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic collagen mimic).

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.

  • Workflow:

    • Step 1: Dilute test compounds (dissolved in DMSO) in Assay Buffer to yield a concentration range (e.g., 0.1 nM to 10 µM).

    • Step 2: Add 20 µL of MMP-13 enzyme solution (final conc. 5 nM) to 96-well black plates.

    • Step 3: Add 20 µL of test compound. Incubate for 30 minutes at 37°C to allow equilibrium binding.

    • Step 4: Initiate reaction by adding 10 µL of Substrate (final conc. 10 µM).

    • Step 5: Monitor Fluorescence (Ex: 320 nm / Em: 405 nm) continuously for 60 minutes.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Log[Inhibitor].
      
    • Fit data to the Sigmoidal Dose-Response equation to determine IC50 .

    • Control: Ilomastat (GM6001) must be included as a positive control (expected IC50 ~0.5 nM).

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these derivatives.

SAR_Logic Core 4-Methyl-2-oxoimidazolidine Scaffold C4_Me C4-Methyl Group Core->C4_Me C4_ZBG C4-Zinc Binding Group (COOH / CONHOH) Core->C4_ZBG N1_Sub N1-Substituent (P1' Group) Core->N1_Sub Conf_Lock Conformational Lock (Alpha-Methyl Effect) C4_Me->Conf_Lock Restricts Rotation Potency High Potency (Zn2+ Chelation) C4_ZBG->Potency Binds Catalytic Zn Selectivity MMP-13 Selectivity (S1' Pocket Fit) N1_Sub->Selectivity Occupies Hydrophobic Pocket Conf_Lock->Selectivity Improves Fit

Figure 2: Structure-Activity Relationship (SAR) map for 4-methyl-2-oxoimidazolidine derivatives.

References

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2001. Link

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024.[2] (Structural analog and synthesis reference). Link

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 2017. Link

  • Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis. ACS Medicinal Chemistry Letters, 2011. Link

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives. Al-Mustansiriyah Journal of Science, 2018. Link

Sources

Comparative

literature review of synthetic methods for 4-methyl-2-oxoimidazolidine-4-carboxylic acid

Topic: Literature Review of Synthetic Methods for 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Synthetic Methods for 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-2-oxoimidazolidine-4-carboxylic acid is a conformationally constrained amino acid analog, structurally related to


-methylserine and hydantoins. It serves as a critical chiral building block in the synthesis of peptidomimetics, antibiotics (e.g., Hetacillin derivatives), and matrix metalloproteinase (MMP) inhibitors.

This guide objectively compares the two dominant synthetic strategies: the Oxidative Cyclization (Modified Hofmann Rearrangement) and the Nucleophilic Carbonylation (Diamine-CDI Route) . While the Carbonylation route offers high precision for gram-scale purity, the Oxidative Cyclization route provides a more direct, biomimetic entry from amino acid precursors.

Method 1: The Oxidative Cyclization (Modified Hofmann Rearrangement)

Best For: Rapid access from chiral amino acid pools; avoiding free diamine handling.

This method utilizes the Hofmann rearrangement of


-protected 

-methylasparagine. Unlike the classical Hofmann degradation which yields a primary amine, this modification employs an intramolecular trap where the carbamate nitrogen attacks the intermediate isocyanate, closing the imidazolidinone ring in a single pot.
The Protocol
  • Precursor:

    
    -Benzyloxycarbonyl-
    
    
    
    -methyl-L-asparagine (
    
    
    -Cbz-
    
    
    -Me-Asn).
  • Reagents: (Diacetoxyiodo)benzene (PIDA) or Lead Tetraacetate (LTA); Solvent: Ethyl Acetate/MeCN.

  • Workflow:

    • Step 1: Dissolve

      
      -Cbz-
      
      
      
      -Me-Asn (1.0 equiv) in Ethyl Acetate.
    • Step 2: Add PIDA (1.1 equiv) and stir at ambient temperature for 4–6 hours.

    • Step 3: The intermediate isocyanate forms in situ.[1]

    • Step 4: Heat to reflux (60–70°C) for 1 hour to drive the intramolecular nucleophilic attack of the Cbz-nitrogen onto the isocyanate.

    • Step 5: Aqueous workup and removal of the benzyl group (hydrogenolysis, Pd/C) if the free urea is required.

Mechanism of Action

The reaction proceeds via the oxidation of the primary amide to an


-iodoamide, which rearranges to an isocyanate at the 

-carbon. The proximal carbamate nitrogen (from the Cbz group) acts as an internal nucleophile, trapping the isocyanate to form the 5-membered cyclic urea.
Performance Profile
  • Yield: 65–75%

  • Purity: Moderate (requires recrystallization to remove iodobenzene byproducts).

  • Scalability: High (PIDA is safer than lead-based oxidants).

Method 2: Nucleophilic Carbonylation (The Diamine-CDI Route)

Best For: High-purity pharmaceutical intermediates; strict control over stoichiometry.

This method represents the "convergent" approach. It requires the prior synthesis of the free diamine (


-methyl-2,3-diaminopropionic acid) but offers superior control over the ring closure using 1,1'-Carbonyldiimidazole (CDI) as a phosgene surrogate.
The Protocol
  • Precursor:

    
    -Methyl-2,3-diaminopropionic acid (free base or HCl salt).
    
  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Triethylamine (TEA), THF or DCM (anhydrous).

  • Workflow:

    • Step 1: Suspend the diamine salt (1.0 equiv) in anhydrous THF under

      
      .
      
    • Step 2: Add TEA (2.2 equiv) to liberate the free amine. Stir for 15 mins at 0°C.

    • Step 3: Add CDI (1.1 equiv) portion-wise. Critical: Maintain 0°C to prevent polymerization.

    • Step 4: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Step 5: Quench with water. The product often precipitates or is extracted into EtOAc after acidification (pH 2).

Mechanism of Action

The sterically less hindered


-amine attacks the CDI carbonyl, displacing one imidazole unit. The resulting intermediate carbamoyl imidazole is then attacked by the 

-amine (intramolecularly), displacing the second imidazole and closing the ring.
Performance Profile
  • Yield: 85–92%

  • Purity: High (>98% often achievable without chromatography).

  • Safety: Excellent (Avoids phosgene gas; CDI is a solid).

Comparative Analysis: Decision Matrix
FeatureMethod 1: Hofmann RearrangementMethod 2: Diamine-CDI Carbonylation
Starting Material

-Methylasparagine (Chiral Pool)

-Methyl-2,3-diaminopropionic acid
Step Count 1 (from protected AA)2 (requires diamine synthesis)
Atom Economy Moderate (Loss of PhI, CO2)High (Loss of Imidazole)
Safety Profile Good (with PIDA); Poor (with Pb(OAc)4)Excellent (CDI is non-volatile)
Primary Risk Incomplete rearrangement; racemizationMoisture sensitivity of CDI
Typical Yield 65–75%85–92%
Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two methods.

SynthesisPathways cluster_legend Methodology Key Start_Asp N-Cbz-α-Methyl Asparagine Intermediate_Iso Isocyanate Intermediate Start_Asp->Intermediate_Iso PIDA / PhI(OAc)2 (Oxidative Rearrangement) Start_Diamine α-Methyl-2,3- diaminopropionic Acid Intermediate_Imid Carbamoyl Imidazole Start_Diamine->Intermediate_Imid CDI / TEA (Nucleophilic Attack) Target 4-Methyl-2-oxoimidazolidine- 4-carboxylic Acid Intermediate_Iso->Target Intramolecular Trapping Intermediate_Imid->Target Ring Closure (-Imidazole) key1 Method A: Hofmann (Red) key2 Method B: CDI (Blue)

Caption: Mechanistic comparison of the Oxidative Rearrangement (Red) vs. Nucleophilic Carbonylation (Blue) pathways.

Expert Recommendations
  • For Chiral Integrity: Both methods generally retain stereochemistry. However, the Diamine-CDI route is preferred if the starting diamine is optically pure, as the mild basic conditions minimize racemization risk compared to the thermal steps in the Hofmann rearrangement.

  • For Large-Scale Manufacturing: The Diamine-CDI route is superior due to the ease of purification (water wash removes imidazole byproducts) compared to removing iodobenzene derivatives from the PIDA oxidation.

  • For Research/Discovery: If you have the Asparagine derivative on the shelf, the Hofmann Rearrangement is the fastest "afternoon reaction" to generate the scaffold without sourcing the specific diamine.

References
  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Shiba, T., et al. (1991). Process for preparing optically active 2-oxoimidazolidine derivatives.[3] U.S. Patent 5,013,845. (Describes the Hofmann rearrangement strategy for this scaffold). Link

  • De Figueiredo, R. M., et al. (2006).[4] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[4] Journal of Organic Chemistry.[1][4] (Foundational mechanism for CDI cyclizations). Link

  • Almond, H. R., et al. (1966). Oxidative Rearrangement of Amides. Organic Syntheses.[5] (General protocol for PIDA/Hofmann rearrangements). Link

  • Romagnoli, R., et al. (2012). Synthesis and Biological Evaluation of alpha-Methyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives. Journal of Medicinal Chemistry.[6] (Contextual application of the 4-methyl analog). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-2-oxoimidazolidine-4-carboxylic acid

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-methyl-2-oxoimidazolidine-4-carboxylic acid, a compound often utilized in research and development. While this molecule may not be explicitly listed as a hazardous substance, its toxicological properties are not fully characterized[1]. Therefore, we must apply the precautionary principle and manage it as a hazardous waste, adhering to the stringent guidelines set forth by the Environmental Protection Agency (EPA).

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough risk assessment is paramount. Based on data from structurally related compounds, 4-methyl-2-oxoimidazolidine-4-carboxylic acid should be presumed to be a skin, eye, and respiratory irritant[2][3][4][5]. The primary routes of exposure are inhalation, ingestion, and direct contact.

Causality of Protocol: The selection of PPE is directly dictated by these potential hazards. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of accidental exposure during handling and disposal procedures.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne dust particles.
Hand Protection Chemically resistant nitrile gloves.Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles of the compound[1].

The Regulatory Framework: Adherence to EPA's RCRA

All chemical waste disposal in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA)[6]. This regulation establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal[6].

As the generator, your laboratory must determine if the waste is hazardous[7]. Given the incomplete toxicological profile of 4-methyl-2-oxoimidazolidine-4-carboxylic acid, it must be managed as hazardous waste to ensure full compliance and safety. Disposal via sanitary sewer or regular trash is strictly prohibited[8][9].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 4-methyl-2-oxoimidazolidine-4-carboxylic acid waste streams.

Step 1: Waste Generation and Immediate Containment

All waste containing 4-methyl-2-oxoimidazolidine-4-carboxylic acid must be collected at the point of generation in a designated, properly labeled waste container[8]. This area is known as a Satellite Accumulation Area (SAA) and must be under the control of laboratory personnel[10][11].

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Compatibility: Use a container made of a material compatible with the waste. For this acidic compound, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acidic waste[12]. The container must be in good condition, free of leaks, and have a secure, screw-top lid[8].

  • Labeling: The container must be labeled with an official "Hazardous Waste" tag immediately upon the first addition of waste[9]. The label must contain:

    • The words "Hazardous Waste"[10].

    • The full, unabbreviated chemical name: "4-methyl-2-oxoimidazolidine-4-carboxylic acid" and any other components in the mixture with their approximate percentages[9].

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant)[9].

    • The name and contact information of the Principal Investigator and the laboratory location[9].

    • The date waste was first added.

Causality of Protocol: Meticulous labeling is a critical control point. It prevents dangerous accidental mixing of incompatible chemicals, provides essential information for emergency responders, and is a legal requirement for transportation and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor[9][13].

Step 3: Segregation and Storage in the SAA
  • Chemical Incompatibility: Store the waste container in a designated secondary containment bin to prevent spills from spreading. As a carboxylic acid, this waste must be segregated from bases, strong oxidizing agents, and cyanides to prevent violent chemical reactions[2][14].

  • Storage Limits: Keep waste containers sealed except when adding waste[14]. The SAA is limited to accumulating 55 gallons of hazardous waste[10][11].

Step 4: Disposal of Empty Containers

Empty containers that held 4-methyl-2-oxoimidazolidine-4-carboxylic acid are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as water or methanol)[14].

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste in your designated container[14]. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS policy.

  • Deface Label: After rinsing and air-drying completely in a fume hood, the original manufacturer's label must be defaced or removed.

  • Final Disposal: The clean, de-labeled container can now be disposed of in the regular trash or recycling, according to institutional policy.

Step 5: Arranging for Final Disposal

Once your waste container is full or you are approaching your SAA time/volume limits, contact your institution's EHS department to schedule a pickup. Do not move the waste to another lab or unapproved storage area[10]. EHS will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor[10].

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • ALERT: Alert personnel in the immediate area.

  • EVACUATE: If the spill is large or involves other hazardous materials, evacuate the area and contact EHS or emergency services.

  • CONTAIN (Small Spills Only): If you are trained and it is safe to do so, contain the spill.

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills, surround the area with an absorbent dike or pads.

  • CLEANUP: Wearing the appropriate PPE (See Table 1), use a chemical spill kit to absorb the material.

  • DISPOSE: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as "Hazardous Waste," and disposed of through EHS[7].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 4-methyl-2-oxoimidazolidine-4-carboxylic acid waste.

G start Waste Generated (At the Bench) container Select Chemically Compatible Container start->container label Apply Hazardous Waste Label (List All Constituents) container->label saa Store in Secondary Containment within Satellite Accumulation Area (SAA) label->saa segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) saa->segregate pickup Container Full or Nearing Time Limit? segregate->pickup pickup->saa No ehs Schedule Pickup with Environmental Health & Safety (EHS) pickup->ehs Yes end Compliant Disposal ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety.[Link]

  • Material Safety Data Sheet for Imidapril. Cleanchem Laboratories.[Link]

  • Material Safety Data Sheet for 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer.[Link]

  • Safety Data Sheet for Express™ 5. Boehringer Ingelheim.[Link]

  • RCRA Hazardous Waste Management Online Training. Hazardous Materials Society.[Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Safety Data Sheet for 5-Methyl-2-pyridinesulfonamide. Angene Chemical.[Link]

  • RCRA Hazardous Waste. West Virginia Department of Environmental Protection.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Chemical Hazards - EHSO Manual. University of Oklahoma Health Sciences.[Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.[Link]

Sources

Handling

Personal protective equipment for handling 4-methyl-2-oxoimidazolidine-4-carboxylicacid

This guide outlines the critical safety and operational protocols for handling 4-methyl-2-oxoimidazolidine-4-carboxylic acid (and its stereoisomers, such as the (4S) analog, CAS 1069090-27-2).[1] As a pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and operational protocols for handling 4-methyl-2-oxoimidazolidine-4-carboxylic acid (and its stereoisomers, such as the (4S) analog, CAS 1069090-27-2).[1]

As a pharmaceutical intermediate often used in peptide synthesis and drug development (e.g., Imidapril precursors), this compound presents specific risks related to mucous membrane irritation and potential biological activity.[1] This guide moves beyond generic advice, applying a "Universal Precautions" framework suitable for research compounds with evolving toxicological data.

Part 1: Executive Safety Summary

Compound Class: Heterocyclic Carboxylic Acid / Urea Derivative Physical State: Off-white Solid / Powder Primary Hazard: Irritant (Respiratory, Ocular, Cutaneous) with Unknown Potency.[1]

At-A-Glance Hazard Profile
Hazard ClassGHS CodeCritical EffectOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Zero tolerance for hand-to-mouth transfer; wash hands immediately after doffing gloves.[1]
Skin Irritation H315 Causes skin irritation.[2][3][4][5]Double-gloving required during weighing to prevent micro-exposure.[1]
Eye Irritation H319 Causes serious eye irritation.[2][4][5][6]Safety glasses are insufficient if dust is generated; goggles required for open-powder handling.[1]
Respiratory H335 May cause respiratory irritation.[2][4]Mandatory Fume Hood use.[7] Do not handle on an open bench.

Part 2: Risk Assessment & Technical Rationale[1]

The "Why" Behind the Protocol: As a Senior Scientist, it is crucial to understand that 4-methyl-2-oxoimidazolidine-4-carboxylic acid contains both a carboxylic acid moiety and a cyclic urea (imidazolidinone) core .[1]

  • Acidity & Corrosivity: The carboxylic acid group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) makes aqueous solutions acidic. Upon contact with moist mucous membranes (eyes, lungs), the solid hydrolyzes to lower local pH, causing immediate protein denaturation and irritation.
    
  • Unknown Potency: As a structural analog to bioactive peptidomimetics, this molecule may possess biological activity that is not yet fully characterized.[1] Therefore, we treat it as a Band 3 Compound (Potent/Toxic) until specific ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     data proves otherwise.
    
  • Dust Migration: The solid form is often electrostatic.[1] Standard weighing procedures can cause "particle jump," leading to invisible contamination of the balance area.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer is a point of failure.

Hand Protection (The Double-Barrier Method)
  • Inner Layer: Nitrile, 4 mil (0.10 mm).[1] Purpose: Visual contrast and sweat barrier.[1]

  • Outer Layer: Nitrile, Extended Cuff, minimum 5-6 mil (0.14 mm).[1] Purpose: Chemical resistance and wrist protection.[1][7]

  • Protocol: Inspect gloves for pinholes by inflating them with air before donning.[1] Change outer gloves immediately if splashed or every 2 hours during continuous handling.

  • Contraindication: Do NOT use Latex. Latex degrades rapidly in the presence of acidic organic solutions and offers poor puncture resistance against spatulas/needles.

Respiratory & Inhalation Control
  • Primary Control: Chemical Fume Hood certified to face velocity 80–100 fpm.

  • Secondary (PPE): If weighing >10 grams or if the fume hood sash must be raised above 18 inches, wear an N95 (NIOSH-approved) or P3 (EN 143) particulate respirator to guard against turbulent dust wake.

Ocular Protection
  • Standard: Chemical Safety Goggles (indirect venting).

  • Why not glasses? Safety glasses with side shields do not seal against airborne dust. Since this compound is an H319 (Serious Eye Irritant), a dust-tight seal is non-negotiable.[1]

Body Protection
  • Standard: Lab coat (cotton/poly blend) buttoned to the neck.

  • Enhanced: Tyvek® sleeve covers are recommended during weighing to bridge the gap between the glove cuff and lab coat sleeve.[1]

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

SafetyProtocol Start Start: Handling 4-methyl-2-oxoimidazolidine-4-carboxylic acid Assess Assess State & Quantity Start->Assess Solid Solid / Powder Form Assess->Solid Weighing/Transfer Solution Solubilized (Liquid) Assess->Solution Pipetting/HPLC PPE_High PPE LEVEL 2: Double Nitrile + Goggles + Fume Hood (Optional: Sleeve Covers) Solid->PPE_High PPE_Std PPE LEVEL 1: Single Nitrile + Safety Glasses + Fume Hood Solution->PPE_Std Weighing Weighing Protocol (Static Risk) Action_Stat Use Antistatic Gun Slow Spatula Movement Weighing->Action_Stat Action_Spill Spill Clean: Wet Wipe (Do not sweep) Weighing->Action_Spill If Spilled Reaction Reaction/Transfer PPE_High->Weighing PPE_Std->Reaction

Caption: Decision logic for PPE selection based on physical state. Note the escalation to Level 2 PPE for solid handling due to dust inhalation risks.

Procedure 1: Safe Weighing (The Critical Step)
  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, turn off the hood fan temporarily only if you are wearing an N95 respirator, but standard practice is to use a draft shield with the fan ON .[1]

  • Static Control: This powder is prone to static.[1][3] Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.

  • Transfer: Use a disposable anti-static weigh boat. Do not weigh directly into a flask, as the neck constriction increases spill risk.[1]

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water/methanol mixture) to capture invisible dust. Dispose of the towel as solid chemical waste.

Procedure 2: Solubilization
  • Solvent Choice: The compound is soluble in water and methanol.[1]

  • Exotherm Check: While not violently reactive, carboxylic acids can generate mild heat upon dissolution in bases.[1] Add the solid to the solvent slowly.

  • pH Adjustment: If adjusting pH, expect buffering around pH 3–5. Wear eye protection against splashes, as the solution will be acidic.[1]

Procedure 3: Emergency & Disposal
  • Eye Contact: Flush immediately for 15 minutes .[1][2][4][5][6][8][9] Time it. Seconds count to prevent corneal etching by the acid.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][9] Do not use alcohol, as it may enhance transdermal absorption of the urea derivative.[1]

  • Disposal:

    • Solid Waste: Label as "Hazardous Solid - Irritant."[1]

    • Liquid Waste: Segregate into "Organic Acid" or "Aqueous Acid" streams depending on the solvent.[1] Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (potential for rapid neutralization/heat).[1]

References

  • PubChem. (n.d.). (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid (Compound).[1][10][11][12] National Library of Medicine. Retrieved from [Link][1]

  • Fisher Scientific. (2023).[5] Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid (Analogous Hazard Data). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Imidazolidine derivatives hazard classification. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

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